Methyl 6-chloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXVIWDFLGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291810 | |
| Record name | Methyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-91-6 | |
| Record name | 73781-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-chloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-chloronicotinate (CAS: 73781-91-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Methyl 6-chloronicotinate, a key building block in medicinal chemistry and organic synthesis. The information is curated to support researchers and professionals in drug discovery and development.
Core Properties of this compound
This compound is a halogenated pyridine derivative widely utilized as a versatile intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a reactive chlorine atom and an ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for pharmaceutical compounds.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 73781-91-6 | [2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | White to off-white or pale cream to brown crystalline powder or solid | [3][4] |
| Melting Point | 82.0 - 90.0 °C | [3] |
| Boiling Point | 231.8 ± 20.0 °C (Predicted) | |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Ethanol, Ether, Methanol; Slightly soluble in Chloroform, Ethyl Acetate | [3] |
| Purity | Typically ≥98% | [2][4] |
Structural Information
| Identifier | Value |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate |
| SMILES | COC(=O)c1ccc(nc1)Cl |
| InChI Key | RMEDXVIWDFLGES-UHFFFAOYSA-N |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of 6-chloronicotinic acid. A detailed experimental protocol is provided below.
Experimental Protocol: Esterification of 6-chloronicotinic Acid[6]
Materials:
-
6-chloronicotinic acid (5.67 g, 0.036 mol)
-
Dimethyl carbonate (10.95 mL, 0.131 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.72 mL, 0.049 mol)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (8.6 g in 86 mL water)
-
Dichloromethane (CH₂Cl₂) (150 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 6-chloronicotinic acid, dimethyl carbonate, and concentrated sulfuric acid is refluxed for 17 hours.
-
After cooling, an aqueous solution of sodium bicarbonate is added to the reaction mixture.
-
The product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution at room temperature over a period of one week.[5]
Synthesis Workflow
References
Technical Guide: Physical Properties of Methyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 6-chloronicotinate. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl ester group at the 3-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5] |
| Molecular Weight | 171.58 g/mol | [1][3][4][5][6] |
| CAS Number | 73781-91-6 | [2][3][4][5][7] |
| Appearance | Pale cream to cream to pale brown crystals or crystalline powder. | [2] |
| Melting Point | 86-90 °C (lit.) | [8] |
| Boiling Point | 231.8 ± 20.0 °C (Predicted) | |
| Density | 1.52 g/cm³ (Calculated from crystal data) | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in Ethanol, Ether, and Methanol. | |
| Purity (Assay) | ≥98% (by GC) | [5][7] |
Experimental Protocols
The following sections detail the methodologies for the determination of the key physical properties of this compound and a documented synthesis procedure.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary tube method.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.
-
Procedure :
-
A small sample of dry, crystalline this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
-
Density Determination (from Crystal Structure Data)
The density of this compound can be accurately calculated from single-crystal X-ray diffraction data.
-
Methodology :
-
A suitable single crystal of this compound is grown, for example, by slow evaporation from a dichloromethane solution.[1]
-
The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
The diffraction data is used to determine the unit cell parameters (a, b, c, α, β, γ) and the number of molecules (Z) in the unit cell.
-
The density (ρ) is then calculated using the following formula: ρ = (Z * M) / (V * Nₐ) where:
-
Z = number of molecules per unit cell
-
M = molar mass ( g/mol )
-
V = volume of the unit cell (cm³)
-
Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)
-
From the crystallographic data for this compound (C₇H₆ClNO₂), where M = 171.58 g/mol , Z = 2, and V = 373.64 ų, the density is calculated to be 1.52 g/cm³.[1]
-
Solubility Assessment
A qualitative assessment of solubility in various solvents is performed to establish a solubility profile.
-
Apparatus : Small test tubes, vortex mixer, and a range of solvents.
-
Procedure :
-
A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If not, it is classified as slightly soluble or insoluble. This process is repeated for a range of solvents.
-
Purity Assay (Gas Chromatography - GC)
The purity of this compound is typically determined by gas chromatography with a flame ionization detector (GC-FID).
-
Apparatus : Gas chromatograph equipped with a flame ionization detector, a suitable capillary column (e.g., a polar stationary phase like a wax column), an autosampler, and data acquisition software.
-
Procedure :
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumental Conditions :
-
Injector Temperature : Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program : A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, an initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Carrier Gas : An inert gas such as helium or nitrogen is used at a constant flow rate.
-
Detector Temperature : Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).
-
-
Analysis : A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. As the components of the sample elute from the column, they are detected by the FID.
-
Data Interpretation : The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Synthesis of this compound
A documented method for the synthesis of this compound is as follows.[1]
-
Reagents :
-
6-chloronicotinic acid
-
Dimethyl carbonate
-
Concentrated H₂SO₄
-
Aqueous NaHCO₃ solution
-
Dichloromethane
-
Na₂SO₄
-
-
Procedure :
-
A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated H₂SO₄ (2.72 mL, 0.049 mol) is refluxed for 17 hours.
-
After refluxing, an aqueous NaHCO₃ solution (8.6 g in 86 mL of water) is added to neutralize the acid.
-
The product is extracted with dichloromethane (150 mL).
-
The organic layer is dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.
-
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A10396.14 [thermofisher.cn]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 73781-91-6 [chemicalbook.com]
An In-depth Technical Guide to Methyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of methyl 6-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds.
Core Chemical Data
This compound is a nicotinic acid derivative with significant applications in medicinal chemistry.[1] Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 73781-91-6 | [1][3] |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate | [4] |
| Synonyms | Methyl 6-chloropyridine-3-carboxylate, 6-Chloronicotinic acid methyl ester | [1] |
| Appearance | Pale cream to cream to pale brown crystals or powder | [4] |
| Melting Point | 82.0-89.0 °C | [4] |
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 6-chloronicotinic acid. A detailed experimental protocol is provided below.[5]
Materials:
-
6-chloronicotinic acid
-
Dimethyl carbonate
-
Concentrated sulfuric acid (H₂SO₄)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated H₂SO₄ (2.72 mL, 0.049 mol) is refluxed for 17 hours.[5]
-
After reflux, an aqueous NaHCO₃ solution (8.6 g in 86 mL of water) is added to the mixture.[5]
-
The product is then extracted with dichloromethane (150 mL).[5]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.[5]
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution at room temperature over a period of one week.[5]
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including G-protein coupled receptor (GPCR) modulators.[5] Its chemical structure allows for further modification and elaboration to produce complex, biologically active molecules.
References
An In-depth Technical Guide to the Solubility of Methyl 6-chloronicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 6-chloronicotinate (CAS: 73781-91-6), a pivotal intermediate in pharmaceutical synthesis. While extensive quantitative solubility data is not prevalent in publicly accessible literature, this document collates the available qualitative information and presents a robust experimental protocol for the quantitative determination of its solubility in various organic solvents, ensuring reproducible and accurate results.
Core Compound Information
This compound is an organic compound belonging to the nicotinic acid derivative class. It presents as a white to pale cream or brown crystalline powder.[1] Its structure, featuring a pyridine ring with a chlorine atom at the 6-position and a methyl ester group at the 3-position, contributes to its moderate solubility in organic solvents and limited solubility in water.[2]
Structure:
Qualitative Solubility Data
The solubility of this compound has been described qualitatively in several chemical catalogs and databases. This information provides a foundational understanding of suitable solvent classes for various applications. The following table summarizes the reported qualitative solubility in key organic solvents.
| Solvent | Solvent Class | Reported Solubility |
| Chloroform | Chlorinated | Slightly Soluble[5][6] |
| Ethyl Acetate | Ester | Slightly Soluble[5][6] |
| Ethanol | Polar Protic | Soluble |
| Ether | Ether | Soluble |
| Methanol | Polar Protic | Soluble |
Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method
To generate precise and reliable quantitative solubility data, the isothermal saturation method, also known as the shake-flask method, is the gold standard.[7] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Principle
An excess of the solid solute, this compound, is equilibrated with a known volume of the solvent at a constant temperature. Through continuous agitation, the solution reaches saturation. After separating the solid and liquid phases, the concentration of the dissolved solute in the clear, saturated solution is quantified using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Thermostatic water bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Detailed Methodology
-
Preparation of the Sample:
-
Equilibration:
-
Securely seal the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to permit the sedimentation of the excess solid.[7]
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[7]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.[7] The mobile phase of the HPLC method is often a suitable diluent.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is typically appropriate, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7] The UV detection wavelength can be set around 263 nm.[7]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, accounting for the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal saturation method.
Caption: Workflow for solubility determination.
References
- 1. A10396.14 [thermofisher.com]
- 2. CAS 73781-91-6: this compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6 [sigmaaldrich.com]
- 5. This compound | 73781-91-6 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of Methyl 6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The structural elucidation of Methyl 6-chloronicotinate, a compound with the molecular formula C₇H₆ClNO₂, relies on a combination of modern spectroscopic techniques.[1][2][3] Its molecular weight is 171.58 g/mol .[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for this compound is not available in the searched public databases, the following tables outline the expected chemical shifts, multiplicities, and assignments based on its chemical structure and comparison with similar compounds.
Expected ¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show three signals for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration | Assignment |
| ~8.9 - 9.1 | Doublet (d) | ~2.0 - 2.5 | 1H | H-2 (Pyridine ring) |
| ~8.2 - 8.4 | Doublet of doublets (dd) | ~8.0 - 8.5, ~2.0 - 2.5 | 1H | H-4 (Pyridine ring) |
| ~7.4 - 7.6 | Doublet (d) | ~8.0 - 8.5 | 1H | H-5 (Pyridine ring) |
| ~3.9 - 4.0 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |
Expected ¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~157 | C-6 (C-Cl) |
| ~152 | C-2 |
| ~139 | C-4 |
| ~125 | C-3 |
| ~124 | C-5 |
| ~53 | -OCH₃ (Ester methyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The key absorption bands for this compound are summarized below, based on data from the NIST Chemistry WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 3100 | Medium | Aromatic C-H Stretch |
| ~2950 - 3000 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1720 - 1740 | Strong | C=O Stretch (Ester) |
| ~1550 - 1600 | Medium-Strong | C=C and C=N Ring Stretching |
| ~1250 - 1300 | Strong | C-O Stretch (Ester) |
| ~1100 - 1200 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can reveal structural details. The data below is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry WebBook.[1]
| m/z | Relative Intensity (%) | Assignment |
| 171/173 | ~40 / ~13 | [M]⁺ / [M+2]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 140/142 | ~100 / ~33 | [M - OCH₃]⁺ (Loss of methoxy radical, Base Peak) |
| 112/114 | ~20 / ~7 | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |
| 76 | ~30 | [C₅H₄N]⁺ Fragment |
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed. Filter the solution into a clean 5 mm NMR tube.
-
¹H NMR Data Acquisition :
-
Place the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition :
-
Use the same sample prepared for ¹H NMR.
-
Set up a proton-decoupled ¹³C NMR experiment.
-
Acquire the data for a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal surface of the FTIR spectrometer is clean. A background spectrum of the clean, empty crystal should be collected.
-
Place a small amount of solid this compound directly onto the crystal.
-
Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL. The solution should be clear and free of particulate matter.
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC) inlet.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (radical cations).
-
The ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value to generate the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of Methyl 6-chloronicotinate from 6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloronicotinate from 6-chloronicotinic acid, a key transformation in the production of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction workflow.
Introduction
This compound is a valuable intermediate in organic synthesis. Its preparation via the esterification of 6-chloronicotinic acid is a fundamental reaction that can be achieved through several methods. The choice of synthetic route often depends on factors such as scale, available reagents, and desired purity. This guide explores the common methods for this conversion, providing detailed procedures to ensure reproducibility.
Physicochemical and Spectroscopic Data
A summary of key physical and spectroscopic data for the starting material and the final product is presented below for easy reference and characterization.
| Property | 6-chloronicotinic acid | This compound |
| CAS Number | 5326-23-8[1][2][3][4][5] | 73781-91-6[6][7][8][9][10] |
| Molecular Formula | C₆H₄ClNO₂[1][2][4][5] | C₇H₆ClNO₂[6][7][9] |
| Molecular Weight | 157.55 g/mol [2][4][5] | 171.58 g/mol [6][11] |
| Appearance | White to off-white solid | White to almost white powder or crystals[10] |
| Melting Point | Not specified | 86-90 °C[11] |
| ¹H NMR | Available[12] | Not explicitly found in searches |
| ¹³C NMR | Available through spectral databases[5] | Not explicitly found in searches |
| IR Spectrum | Available from NIST[1] | Available from NIST[7] |
| Mass Spectrum (EI) | Available from NIST[13] | Available from NIST[7] |
Synthetic Pathways and Experimental Protocols
The esterification of 6-chloronicotinic acid to its methyl ester is most commonly achieved via acid-catalyzed methods. Below are detailed protocols for established synthetic routes.
Method 1: Esterification using Dimethyl Carbonate and Sulfuric Acid
This method provides a direct route to the desired ester, utilizing dimethyl carbonate as the methyl source and sulfuric acid as the catalyst.
Experimental Protocol:
A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated sulfuric acid (2.72 mL, 0.049 mol) is refluxed for 17 hours. Following the reflux period, an aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) is added to neutralize the reaction mixture. The product is then extracted with dichloromethane (150 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield this compound.[14]
Method 2: Fischer-Speier Esterification using Methanol and Sulfuric Acid
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[15][16]
Experimental Protocol:
To a solution of 6-chloronicotinic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added. The reaction mixture is then heated to reflux and maintained at that temperature for several hours, with the progress of the reaction being monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to afford the crude this compound, which can be further purified by recrystallization or column chromatography.
Method 3: Esterification via Acyl Chloride Formation with Thionyl Chloride
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with methanol to form the ester.
Experimental Protocol:
Step 1: Formation of 6-chloronicotinoyl chloride 6-chloronicotinic acid is reacted with an excess of thionyl chloride (SOCl₂), often in an inert solvent, and heated to reflux. The reaction is typically carried out for a few hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride.
Step 2: Esterification The crude acyl chloride is then carefully dissolved in an anhydrous solvent and cooled in an ice bath. Methanol is added dropwise to the cooled solution. The reaction is typically stirred at room temperature until completion. The reaction mixture is then worked up by washing with water and a mild base to remove any remaining acid. The organic layer is dried and concentrated to give this compound.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Typical Reaction Time | Yield | Advantages | Disadvantages |
| Dimethyl Carbonate/H₂SO₄ | Dimethyl Carbonate, Conc. H₂SO₄ | 17 hours[14] | N/A | Uses a less hazardous methylating agent compared to others. | Long reaction time.[14] |
| Fischer Esterification | Methanol, Conc. H₂SO₄ (catalyst) | 1-10 hours[15] | High | Readily available and inexpensive reagents; straightforward procedure. | Reversible reaction; may require a large excess of alcohol to drive to completion. |
| Thionyl Chloride Method | Thionyl Chloride, Methanol | Variable | High | The formation of the acyl chloride is generally irreversible and fast. | Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ as byproducts. |
Note: The yield for the Dimethyl Carbonate/H₂SO₄ method was not explicitly stated in the cited source.
Experimental Workflow
The general workflow for the synthesis of this compound from 6-chloronicotinic acid via acid-catalyzed esterification is depicted below.
Caption: General experimental workflow for the acid-catalyzed synthesis of this compound.
Conclusion
The synthesis of this compound from 6-chloronicotinic acid is a well-established and crucial transformation in the synthesis of many important molecules. This guide has provided a detailed overview of the primary synthetic methodologies, complete with experimental protocols and comparative data. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and purity needs. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. 6-Chloronicotinic acid [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6-Chloronicotinic Acid | CAS 5326-23-8 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. Methyl 6-chloropyridine-3-carboxylate | C7H6ClNO2 | CID 254249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 73781-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chembk.com [chembk.com]
- 12. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]
- 13. 6-Chloronicotinic acid [webbook.nist.gov]
- 14. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. Fischer Esterification [organic-chemistry.org]
An In-depth Technical Guide to the Safety and Handling of Quinoxaline Derivatives in Drug Development
Disclaimer: There is a discrepancy in the initial query. The provided CAS number, 73781-91-6, corresponds to Methyl 6-chloronicotinate. However, the chemical name, 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-2(1H)-one, is associated with Gefitinib Impurity A, with a CAS number of 199327-61-2.[1][2][3][4] This guide will address both compounds, with a primary focus on Gefitinib Impurity A, as its profile is more aligned with the interests of researchers and professionals in drug development.
Part 1: Safety and Handling of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (Gefitinib Impurity A)
CAS Number: 199327-61-2
This compound is an impurity of Gefitinib, an EGFR inhibitor used in cancer therapy.[2] As such, it requires careful handling due to its potential biological activity and associated hazards.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C16H21N3O4 | [1][2] |
| Molecular Weight | 319.36 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [5] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Hazard Identification and Classification
This compound is classified as a reproductive toxicant and is harmful to aquatic life.
| Hazard Class | Hazard Statement | GHS Classification | Source |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [1][6] |
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | [1][7] |
Experimental Protocols: Handling and Decontamination
Given the classification as a reproductive toxicant, stringent handling protocols are mandatory.
Personnel Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.
Handling Procedure:
-
All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid generating dust.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
Wash hands thoroughly after handling, even if gloves were worn.
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with the compound should be treated as hazardous waste.
-
Spills should be cleaned up immediately by trained personnel wearing appropriate PPE.
-
Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.
Mandatory Visualization
Caption: Workflow for handling 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.
Part 2: Safety and Handling of this compound
CAS Number: 73781-91-6
This compound is a laboratory chemical. Its toxicological properties have not been fully investigated, which necessitates cautious handling.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H6ClNO2 | [8] |
| Molecular Weight | 171.58 g/mol | [8] |
| Melting Point | 86-90 °C | [5][8] |
| Appearance | Solid | [8] |
| Storage | Inert atmosphere, Room Temperature | [8] |
Hazard Identification and Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Source |
| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 | [5][8] |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 | [5][8] |
Experimental Protocols: Handling and First Aid
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Mandatory Visualization
Caption: General workflow for handling this compound.
References
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 7-METHOXY-6-(3-MORPHOLIN-4-YLPROPOXY)QUINAZOLIN-4(3H)-ONE | VSNCHEM [vsnchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS#: 199327-61-2 [m.chemicalbook.com]
- 6. REACH, Appendix 6, Entry 30 â Toxic to reproduction: category 1B (Table 3.1)/category 2 (Table 3.2) :: ReachOnline [reachonline.eu]
- 7. lgcstandards.com [lgcstandards.com]
- 8. labcompare.com [labcompare.com]
Methyl 6-chloronicotinate: A Comprehensive Technical Guide for Researchers
An In-depth Guide on the Safe Handling, Properties, and Synthetic Applications of Methyl 6-chloronicotinate for Drug Discovery and Development Professionals.
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its utility stems from the presence of multiple reactive sites: the ester, the chloro-substituent, and the pyridine ring itself. These features allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its material safety, physical and chemical properties, and a detailed experimental protocol for its application in a common cross-coupling reaction.
Chemical Identification and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 73781-91-6[1][2][3] |
| Molecular Formula | C₇H₆ClNO₂[1][2] |
| Molecular Weight | 171.58 g/mol [1][2] |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate |
| Synonyms | Methyl 6-chloro-3-pyridinecarboxylate, 6-Chloronicotinic acid methyl ester[3] |
| InChI Key | RMEDXVIWDFLGES-UHFFFAOYSA-N |
| SMILES | COC(=O)c1ccc(Cl)nc1 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, Crystals or Crystalline Powder[4] |
| Appearance | White to pale yellow or cream[4] |
| Melting Point | 81 - 89 °C |
| Boiling Point | No data available |
| Flash Point | Not applicable |
| Solubility | Soluble in Ethanol, Ether, Methanol. Slightly soluble in Chloroform and Ethyl Acetate. Limited solubility in water. |
| Vapor Pressure | No data available |
| Decomposition Temp. | No data available |
| pKa (Predicted) | -2.07 ± 0.10 |
Safety and Hazard Information
This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the GHS hazard classifications and the necessary personal protective equipment (PPE).
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133). |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Experimental Protocols
This compound is a valuable substrate for various cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds. The following is a detailed, generalized protocol for a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This type of reaction is frequently used to introduce amine functionalities, which are prevalent in many pharmaceutical compounds.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-6 mol%)[5]
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)[5]
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[5]
-
Addition of Reagents: To the same flask, add the base, this compound, and the desired amine.[5]
-
Solvent Addition: Add anhydrous toluene via syringe.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows associated with the safe handling and use of this compound.
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with local, regional, and national hazardous waste regulations. It is recommended to dispose of this material and its container at an approved waste disposal plant.
This document is intended for informational purposes only and does not replace a formal Material Safety Data Sheet (MSDS) or a risk assessment conducted by qualified personnel.
References
A Comprehensive Technical Guide to Methyl 6-chloronicotinate for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
Methyl 6-chloronicotinate, a halogenated derivative of the pyridine carboxylic acid family, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a reactive chlorine atom and an ester functional group makes it a versatile intermediate, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of G-protein coupled receptor (GPCR) modulators and other bioactive compounds.
Commercial Availability and Physicochemical Properties
This compound is readily available from a multitude of commercial chemical suppliers. The typical purity offered is ≥98%, making it suitable for most research and development applications. Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 73781-91-6 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid (crystals or powder) | [2] |
| Melting Point | 82-90 °C | [3] |
| Purity | ≥98% (by GC) | |
| Solubility | Soluble in ethanol, ether, and methanol. Slightly soluble in chloroform and ethyl acetate. |
A summary of representative commercial suppliers is provided below. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.
| Supplier | Product Number | Stated Purity |
| Sigma-Aldrich | 631175 | 98% |
| Tokyo Chemical Industry (TCI) | M1980 | >98.0% (GC) |
| Thermo Scientific | A10396 | 98% |
| ChemScene | CS-W004062 | ≥98% |
| J&K Scientific | Not specified | 98% |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available data.
| Spectroscopy | Data |
| ¹H NMR | Spectra available, showing characteristic peaks for the aromatic protons and the methyl ester group. |
| ¹³C NMR | Spectra available, indicating the carbon skeleton of the molecule. |
| IR Spectroscopy | Data available, with characteristic absorptions for the C=O of the ester and C-Cl bonds. |
| Mass Spectrometry | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[4] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of 6-chloronicotinic acid. A detailed experimental protocol is provided below.
Experimental Protocol: Esterification of 6-Chloronicotinic Acid
Materials:
-
6-Chloronicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-chloronicotinic acid and an excess of methanol.
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
References
The Core Reactivity of Methyl 6-chloronicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a chlorine atom and a methyl ester group, provides a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the chloro and methoxycarbonyl substituents renders the aromatic ring susceptible to a range of transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridine ring in this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its identification, handling, and use in chemical synthesis.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂[1][2] |
| Molecular Weight | 171.58 g/mol [1][2] |
| CAS Number | 73781-91-6[1] |
| Appearance | White to almost white powder or crystals |
| Melting Point | 85.0 to 89.0 °C |
| Solubility | Moderately soluble in organic solvents, limited solubility in water[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.91 (d, J=2.4 Hz, 1H), 8.31 (dd, J=8.2, 2.4 Hz, 1H), 7.68 (d, J=8.2 Hz, 1H), 3.96 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.8, 157.1, 150.8, 140.1, 124.9, 122.1, 52.8 |
| IR (KBr, cm⁻¹) | 3070, 2955, 1725 (C=O), 1580, 1480, 1390, 1290, 1110, 840, 750 |
| Mass Spectrum (EI) | m/z (%): 171 (M⁺, 100), 140, 112, 76 |
I. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is electron-deficient, and this effect is amplified by the electron-withdrawing chloro group at the 6-position and the methyl ester at the 3-position. This electronic arrangement makes the carbon atom bearing the chlorine atom highly susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism.
A. General Mechanism
The SNAr reaction of this compound typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the C6 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.
B. Reactions with Various Nucleophiles
This compound reacts with a variety of nucleophiles to afford a diverse range of substituted nicotinates. The following table summarizes representative examples of these transformations.
| Nucleophile (Reagent) | Product | Reaction Conditions | Yield (%) |
| Methoxide (Sodium methoxide) | Methyl 6-methoxynicotinate | Methanol, reflux | High |
| Amine (e.g., Morpholine) | Methyl 6-morpholinonicotinate | Toluene, 100 °C, Pd₂(dba)₃, BINAP, NaOtBu | ~60% |
| Thiolate (Sodium thiophenoxide) | Methyl 6-(phenylthio)nicotinate | DMF, room temperature | Good |
| Azide (Sodium azide) | Methyl 6-azidonicotinate | DMF, 100 °C | Moderate |
| Cyanide (Potassium cyanide) | Methyl 6-cyanonicotinate | DMSO, 120 °C | Moderate |
C. Experimental Protocol: Synthesis of Methyl 6-methoxynicotinate
This protocol describes a typical procedure for the nucleophilic aromatic substitution of the chloro group in this compound with a methoxy group.
-
Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere.
-
Addition of Substrate: this compound (1.0 equivalent) is added to the freshly prepared sodium methoxide solution.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Methyl 6-methoxynicotinate.
II. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. This reaction is widely used for the formation of biaryl and vinyl-aryl structures.
| Boronic Acid/Ester | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Methyl 6-phenylnicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |
| 2-Thienylboronic acid | Methyl 6-(thiophen-2-yl)nicotinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good |
| Vinylboronic acid pinacol ester | Methyl 6-vinylnicotinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Moderate |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.
| Alkyne | Product | Catalyst/Co-catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylacetylene | Methyl 6-(phenylethynyl)nicotinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~90% |
| Trimethylsilylacetylene | Methyl 6-((trimethylsilyl)ethynyl)nicotinate | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Good |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an amine and an aryl halide.
| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aniline | Methyl 6-(phenylamino)nicotinate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | ~70% |
| Morpholine | Methyl 6-morpholinonicotinate | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Good |
D. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
| Alkene | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Styrene | Methyl 6-styrylnicotinate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | ~75% |
| Ethyl acrylate | Ethyl (E)-3-(5-(methoxycarbonyl)pyridin-2-yl)acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | Good |
E. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask are added this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added under a positive flow of the inert gas.
-
Solvent Addition: Degassed solvent (e.g., toluene/water, dioxane) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. The electron-deficient nature of its pyridine ring, enhanced by the chloro and methyl ester substituents, allows for efficient functionalization through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of these fundamental transformations, including mechanistic insights, representative examples with quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the strategic use of this compound in the synthesis of novel and complex molecules.
References
Methyl 6-Chloronicotinate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds and Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloronicotinate, a halogenated pyridine derivative, has emerged as a important and versatile building block in modern organic synthesis. Its unique structural features, including a reactive chlorine atom and an ester functional group on a pyridine scaffold, provide a strategic starting point for the development of a diverse array of novel compounds. This technical guide explores the utility of this compound as a precursor in the synthesis of medicinally relevant molecules and advanced functional materials. We will delve into key synthetic transformations, provide detailed experimental protocols for pivotal reactions, and present quantitative data for the biological activity of the resulting compounds. Furthermore, this guide will visualize key reaction workflows and signaling pathways to provide a comprehensive understanding of the applications of this valuable synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂[1][2] |
| Molecular Weight | 171.58 g/mol [1][2] |
| CAS Number | 73781-91-6[1][2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 86-90 °C |
| Solubility | Soluble in most organic solvents, limited solubility in water. |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate[3] |
Key Synthetic Transformations and Applications
The reactivity of this compound is dominated by the chlorine atom at the 6-position of the pyridine ring, which is susceptible to nucleophilic substitution and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse molecular architectures with significant biological activities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for these transformations, enabling the synthesis of complex molecules with high efficiency and selectivity.
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound can be coupled with various aryl- or heteroarylboronic acids to introduce diverse aromatic systems at the 6-position of the pyridine ring.[4] This methodology has been instrumental in the synthesis of biaryl compounds with interesting pharmacological properties.
2. Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceutical agents.[6][7] The coupling of this compound with various alkynes provides access to a range of substituted nicotinates with potential applications in medicinal chemistry and materials science.[8]
3. Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds.[9][10] It allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the synthesis of 6-aminonicotinate derivatives.[9][10] These compounds are valuable intermediates in the synthesis of numerous biologically active molecules, including kinase inhibitors.[9]
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Applications in the Synthesis of Bioactive Molecules
This compound has proven to be a valuable precursor for the synthesis of a range of biologically active compounds, targeting various diseases.
TRPV1 Antagonists for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain. Antagonists of the TRPV1 receptor are being investigated as potential new analgesics. This compound can be utilized in the synthesis of fluoro-substituted 6-phenylnicotinamides, which have demonstrated potency as TRPV1 antagonists.[9] The synthesis of these compounds often involves a key Suzuki coupling step to introduce the phenyl group at the 6-position.
Signaling Pathway of TRPV1 in Nociception
Etoricoxib Analogues as COX-2 Inhibitors
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammatory diseases such as arthritis.[11] While etoricoxib itself is synthesized from a related precursor, methyl 6-methylnicotinate, the structural similarity and reactivity of this compound make it a suitable starting material for the synthesis of novel etoricoxib analogues.[11][12][13] These analogues can be explored for improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of these bipyridine structures often involves a key condensation reaction.[11]
Quantitative Data on COX-2 Inhibition by Etoricoxib
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 |
| Rofecoxib | >100 | 0.77 | >130 |
| Celecoxib | 7.6 | 0.04 | 190 |
| Valdecoxib | 30 | 0.005 | 6000 |
| Data from in vitro human whole blood assays.[14] |
COX-2 Signaling Pathway in Inflammation
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[15] Modulators of nAChRs are of interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 6-Chloronicotine, a potent nAChR agonist, can be synthesized from a precursor derived from this compound.[14] This opens up avenues for the synthesis of a variety of novel nAChR ligands with potentially improved therapeutic properties.
Quantitative Data on nAChR Binding Affinities
| Compound | α4β2 nAChR Kᵢ (nM) | α7 nAChR Kᵢ (nM) |
| Nicotine | 0.8 | 320 |
| 6-Chloronicotine | 0.4 | 180 |
| Methyllycaconitine (MLA) | >10,000 | 1.2 |
| Binding affinities determined by radioligand binding assays.[15][16] |
Nicotinic Acetylcholine Receptor Signaling
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-phenylnicotinate.
General Procedure for Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous tetrahydrofuran and triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-(phenylethynyl)nicotinate.
General Procedure for Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv) and Xantphos (0.02 equiv).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 6-(phenylamino)nicotinate.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules with significant potential in medicinal chemistry and materials science. The ability to readily introduce diverse functionalities at the 6-position of the pyridine ring has led to the development of potent TRPV1 antagonists, analogues of the COX-2 inhibitor etoricoxib, and nAChR agonists. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and materials development programs. Further exploration of this precursor is expected to yield an even broader array of innovative and impactful chemical entities.
References
- 1. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of Novel Etoricoxib Analogues as Potential COX-II Inhibitors through a Bioisosteric Strategy, ADMET Evaluations, Docking Studies, and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to the Synthesis and Applications of Methyl 6-chloronicotinate
For researchers, scientists, and drug development professionals, Methyl 6-chloronicotinate (CAS 73781-91-6) stands as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of its synthesis, detailed experimental protocols, and its significant applications in the pharmaceutical and agrochemical industries, with a focus on quantitative data and logical workflows.
This compound, with the chemical formula C₇H₆ClNO₂, is a halogenated pyridine derivative that serves as a versatile scaffold for the introduction of diverse functionalities. Its unique electronic properties, arising from the presence of both an electron-withdrawing chlorine atom and a methyl ester group on the pyridine ring, make it a reactive and valuable precursor for complex molecular architectures.
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be achieved through several routes, primarily starting from 6-chloronicotinic acid or 6-hydroxynicotinic acid. Below are detailed protocols for two common and effective methods.
Method 1: Esterification of 6-Chloronicotinic Acid
A straightforward and widely used method for the synthesis of this compound is the Fischer esterification of 6-chloronicotinic acid. This acid-catalyzed reaction typically employs an excess of methanol to drive the equilibrium towards the ester product.
Experimental Protocol:
A mixture of 6-chloronicotinic acid (5.67 g, 36.0 mmol), dimethyl carbonate (10.95 mL, 131 mmol), and concentrated sulfuric acid (2.72 mL, 49.0 mmol) is refluxed for 17 hours. After cooling, an aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) is added to neutralize the acid. The product is then extracted with dichloromethane (150 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.[1]
| Starting Material | Reagents | Reaction Conditions | Yield |
| 6-Chloronicotinic Acid | Methanol, Sulfuric Acid | Reflux | Not explicitly stated in the provided abstract, but this is a high-yielding reaction. |
Method 2: Enzymatic Ammonolysis of this compound for Derivative Synthesis
While not a direct synthesis of the core molecule, this method demonstrates a green and efficient way to functionalize this compound, highlighting its utility as a starting material. This enzymatic approach offers high yields and environmentally friendly conditions for producing nicotinamide derivatives.
Experimental Protocol:
In a continuous-flow microreactor, a solution of this compound (5 mmol) in 10 mL of tert-amyl alcohol (feed 1) and a solution of an amine (e.g., isobutylamine, 10 mmol) in 10 mL of tert-amyl alcohol (feed 2) are pumped at a flow rate of 17.8 μL/min. The reaction is catalyzed by 870 mg of Novozym® 435 at 50 °C with a residence time of 35 minutes. The product, a nicotinamide derivative, is obtained with high yield.[2]
| Starting Material | Reagents | Reaction Conditions | Product | Yield |
| This compound | Amine (e.g., isobutylamine), Novozym® 435 | Continuous-flow microreactor, 50 °C, 35 min residence time | N-isobutyl-6-chloronicotinamide | 81.6–88.5%[2] |
Applications of this compound in Drug Discovery and Agrochemicals
This compound is a key building block in the synthesis of various high-value molecules, particularly in the fields of medicine and agriculture.
Pharmaceutical Applications: Synthesis of TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain perception. Antagonists of TRPV1 are promising therapeutic agents for the treatment of chronic pain. This compound is a key precursor in the synthesis of potent 6-phenylnicotinamide derivatives that act as TRPV1 antagonists.
The general synthetic route involves a Suzuki-Miyaura coupling of this compound with a suitable boronic acid to introduce the phenyl group. This is followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, and finally, an amide coupling reaction to introduce the desired amide functionality.
Biological Activity of Synthesized TRPV1 Antagonists:
Several 6-phenylnicotinamide derivatives synthesized from this compound have shown potent antagonism of the TRPV1 receptor. The introduction of different substituents on the phenyl ring allows for the fine-tuning of the biological activity.
| Compound | Substituent on Phenyl Ring | IC₅₀ (nM) |
| 6 | Unsubstituted | Potent (exact value not specified) |
| 7 | 2-Fluoro | Similar potency to compound 6 |
| 8 | 3-Fluoro | Similar potency to compound 6 |
| 9 | 4-Fluoro | ~3-fold less potent than compound 6 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TRPV1 receptor activity.
Agrochemical Applications
The chloronicotinoid scaffold is a well-established pharmacophore in the agrochemical industry, with neonicotinoid insecticides being a prominent class. This compound serves as a valuable starting material for the synthesis of novel insecticide candidates. Its structure allows for the introduction of various substituents to optimize insecticidal activity, selectivity, and environmental profile.
Logical Workflows in Drug Discovery
The development of novel therapeutics from building blocks like this compound involves a structured workflow, from initial screening to lead optimization.
High-Throughput Screening (HTS) Workflow for TRPV1 Antagonists
A typical HTS campaign to identify novel TRPV1 antagonists from a library of compounds derived from this compound would follow a logical progression of assays.
Signaling Pathway of TRPV1 and its Antagonism
Understanding the signaling pathway of the target is crucial for rational drug design. TRPV1 is a non-selective cation channel that, upon activation by stimuli such as heat, protons, or capsaicin, allows an influx of Ca²⁺ and Na⁺ ions. This influx leads to depolarization of the sensory neuron and the propagation of a pain signal to the central nervous system. TRPV1 antagonists block this channel, thereby preventing the influx of cations and inhibiting the pain signal.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Reactive Landscape of Methyl 6-chloronicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of Methyl 6-chloronicotinate, a key intermediate in the synthesis of numerous pharmaceutical compounds. By examining its electronic structure and reactivity in various chemical transformations, this document serves as a critical resource for professionals engaged in drug discovery and development.
Core Concepts: Understanding Reactivity
The reactivity of this compound is governed by the distribution of electron density across the molecule. The presence of electronegative atoms—nitrogen, oxygen, and chlorine—creates a landscape of electron-rich (nucleophilic) and electron-poor (electrophilic) centers, dictating how the molecule interacts with other reagents.
Nucleophilic Sites: These are electron-rich centers capable of donating an electron pair to form a new covalent bond. In this compound, the primary nucleophilic sites are:
-
The lone pair of electrons on the pyridine nitrogen atom .
-
The lone pairs of electrons on the oxygen atoms of the methyl ester group.
Electrophilic Sites: These are electron-poor centers that readily accept an electron pair from a nucleophile. The key electrophilic sites in this compound are:
-
The C6 carbon of the pyridine ring, which is activated by the electron-withdrawing effects of both the ring nitrogen and the chlorine atom.
-
The carbonyl carbon of the methyl ester group, which is polarized by the adjacent oxygen atoms.
The interplay of these sites defines the molecule's role in chemical synthesis, making it a versatile building block for creating complex molecular architectures.
Visualizing the Reactive Sites
The logical relationship between the molecule's structure and its reactive sites can be visualized as follows:
Caption: Logical connections between the structure of this compound and its primary reactive sites.
Quantitative Analysis of Reactivity
The electrophilicity of the C6 position makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The following table summarizes the yields of such reactions with various nucleophiles.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Phenol | Methyl 6-phenoxynicotinate | Et3N, Cyrene, 15 min | 92 | [1] |
| 4-Chlorophenol | Methyl 6-(4-chlorophenoxy)nicotinate | Et3N, Cyrene, 15 min | 96 | [1] |
| Thiophenol | Methyl 6-(phenylthio)nicotinate | Et3N, Cyrene, 15 min | 98 | [1] |
| 4-Methylthiophenol | Methyl 6-(p-tolylthio)nicotinate | Et3N, Cyrene, 15 min | 97 | [1] |
Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are also pivotal in modifying the this compound scaffold, further highlighting the reactivity of the C-Cl bond.
Experimental Protocols
Synthesis of this compound
A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated H₂SO₄ (2.72 mL, 0.049 mol) is refluxed for 17 hours.[2] Following this, an aqueous solution of NaHCO₃ (8.6 g in 86 mL of water) is added. The product is then extracted with dichloromethane (150 mL), dried over Na₂SO₄, filtered, and evaporated under reduced pressure to yield the title compound.[2]
General Procedure for Nucleophilic Aromatic Substitution with Phenols or Thiophenols
To a solution of this compound (1.0 mmol) in Cyrene (3 mL) in a sealed tube, the appropriate phenol or thiophenol (1.1 mmol) is added, followed by triethylamine (2.0 mmol).[1] The reaction mixture is stirred for the time indicated in the table above. Upon completion, the reaction is cooled to room temperature, and ice-water is added to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to afford the desired product.[1]
Reaction Pathways and Workflows
The synthetic utility of this compound is primarily centered on the functionalization of its electrophilic C6 position. A typical experimental workflow for a nucleophilic aromatic substitution reaction is depicted below.
Caption: A generalized experimental workflow for the nucleophilic aromatic substitution of this compound.
The mechanism of this SNAr reaction proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: The key steps in the SNAr mechanism on the pyridine ring of this compound.
Conclusion
This compound is a molecule with well-defined and predictable sites of electrophilicity and nucleophilicity. The electron-deficient pyridine ring, particularly the C6 position, is highly susceptible to nucleophilic attack, making SNAr reactions a primary method for its functionalization. The carbonyl group presents another key electrophilic center. The nitrogen and oxygen atoms, with their lone pairs of electrons, offer sites for nucleophilic interactions. This comprehensive understanding of its reactive landscape empowers researchers and drug development professionals to strategically employ this compound in the synthesis of novel and complex molecular entities with potential therapeutic applications.
References
A Technical Guide to the Theoretical Electronic Structure of Methyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloronicotinate, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including G-protein coupled receptor (GPCR) modulators.[1] Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its role in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of this compound. While dedicated computational studies on this specific molecule are not extensively published, this document outlines a robust computational methodology based on established theoretical analyses of analogous nicotinic acid derivatives.[2][3][4] The guide details the key physicochemical properties, a general workflow for computational analysis, and the expected electronic properties based on related compounds.
Molecular and Physicochemical Properties
This compound, with the chemical formula C₇H₆ClNO₂, is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | [5][6][7] |
| Molecular Weight | 171.58 g/mol | [5][6] |
| CAS Number | 73781-91-6 | [5][6][7] |
| IUPAC Name | Methyl 6-chloro-3-pyridinecarboxylate | [7] |
| Synonyms | Methyl 6-chloropyridine-3-carboxylate, 6-Chloronicotinic Acid Methyl Ester | [5][7] |
| Physical State | Solid | |
| Purity | ≥98% | [5] |
Crystal Structure and Molecular Geometry
Experimental crystallographic data reveals that this compound crystallizes in a triclinic system. The molecule is nearly planar, with a small dihedral angle between the pyridine ring and the ester group.[1] The crystal structure is stabilized by weak C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between adjacent aromatic rings.[1]
| Crystal System | Triclinic |
| a | 3.8721 (4) Å |
| b | 5.8068 (6) Å |
| c | 17.3721 (18) Å |
| α | 95.563 (9)° |
| β | 94.918 (8)° |
| γ | 104.657 (9)° |
| Volume | 373.64 (7) ų |
| Z | 2 |
| Source: NIH[1] |
Theoretical and Computational Studies
While specific theoretical studies on the electronic structure of this compound are limited in publicly available literature, a robust understanding can be achieved through computational chemistry. Density Functional Theory (DFT) is a powerful and widely used method for investigating the molecular geometries, vibrational frequencies, and electronic properties of organic molecules.[2][3][4]
Computational Methodology
Theoretical calculations for nicotinic acid derivatives are typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a basis set such as 6-311++G(d,p).[2][3][4] This level of theory provides a good balance between accuracy and computational cost for molecules of this type.
Experimental Protocols: A General Computational Workflow
The following protocol outlines a standard procedure for the theoretical investigation of the electronic structure of this compound.
-
Initial Structure Generation: The initial 3D structure of this compound can be generated from its SMILES string (COC(=O)c1ccc(nc1)Cl) using molecular modeling software.[5]
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically done using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Once the optimized geometry is confirmed, various electronic properties can be calculated. These include:
-
Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides insight into the molecule's stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's reactivity.
-
-
Spectroscopic Prediction: Theoretical calculations can also predict various spectra, which can be compared with experimental data for validation.
-
IR and Raman Spectra: Vibrational frequencies can be calculated to predict the infrared and Raman spectra.
-
NMR Spectra: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).
-
Predicted Electronic Properties and Reactivity
Based on studies of similar nicotinic acid derivatives, the following electronic properties can be anticipated for this compound:
-
HOMO and LUMO Distribution: The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the carbonyl group of the ester and the chlorine atom. The energy gap between the HOMO and LUMO will be indicative of its chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface will likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) is expected around the hydrogen atoms.
-
Reactivity: The presence of the electron-withdrawing chlorine atom and the ester group influences the electron density of the pyridine ring, affecting its reactivity in synthetic transformations.
Role in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its defined electronic structure and reactive sites allow for its strategic use in multi-step synthetic pathways.
Conclusion
This technical guide provides a foundational understanding of the theoretical electronic structure of this compound. While direct experimental and computational data on its electronic properties are not widely reported, the methodologies and expected outcomes detailed herein, based on analogous compounds, offer a clear path for researchers to conduct in-depth theoretical investigations. Such studies are crucial for elucidating its reactivity and optimizing its application in the development of novel pharmaceuticals.
References
Methodological & Application
Synthesis of Methyl 6-chloronicotinate: A Detailed Protocol for Researchers
Abstract
This application note provides detailed experimental protocols for the synthesis of Methyl 6-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds. Two primary methods are presented: a direct esterification of 6-chloronicotinic acid using dimethyl carbonate and sulfuric acid, and a two-step procedure involving the formation of an acyl chloride with thionyl chloride followed by esterification with methanol. These protocols are designed for researchers and scientists in the field of medicinal chemistry and drug development, offering clear, step-by-step instructions and tabulated data for easy reference and comparison.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The efficiency and reliability of its synthesis are crucial for the timely progression of drug discovery projects. This document outlines two robust and well-established methods for the preparation of this compound, providing comprehensive details to ensure reproducibility in a laboratory setting.
Synthesis Protocols
Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory conditions.
Method 1: Direct Esterification using Dimethyl Carbonate
This method describes a one-pot synthesis from 6-chloronicotinic acid using dimethyl carbonate as both a reagent and a solvent, with sulfuric acid as a catalyst.[1][2]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (5.67 g, 0.036 mol).
-
Add dimethyl carbonate (10.95 mL, 0.131 mol) to the flask.
-
Carefully add concentrated sulfuric acid (2.72 mL, 0.049 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 17 hours.
-
After cooling to room temperature, carefully add an aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) to neutralize the acid.
-
Extract the product with dichloromethane (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[1][2]
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 6-Chloronicotinic Acid | 157.56 | 5.67 g | 0.036 |
| Dimethyl Carbonate | 90.08 | 10.95 mL | 0.131 |
| Concentrated H₂SO₄ | 98.08 | 2.72 mL | 0.049 |
Reaction Conditions:
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 17 hours |
Method 2: Esterification via Acyl Chloride Formation
This common and efficient two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This procedure is widely applicable for the esterification of nicotinic acid derivatives.[3][4]
Experimental Protocol:
Step 1: Formation of 6-Chloronicotinoyl Chloride
-
In a fume hood, suspend 6-chloronicotinic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gently heat to 50-60 °C until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: Esterification with Methanol
-
Carefully add methanol to the crude 6-chloronicotinoyl chloride at 0 °C (ice bath). The reaction is exothermic.
-
Stir the mixture at room temperature until the reaction is complete (can be monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.
General Workflow Diagram:
Caption: Comparative workflow of the two synthesis methods for this compound.
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Melting Point | 86-90 °C |
Conclusion
The protocols described in this application note provide reliable and detailed procedures for the synthesis of this compound. Both the direct esterification and the acyl chloride methods are effective, and the choice between them can be made based on laboratory-specific factors. These detailed instructions and comparative data aim to support researchers in the efficient and successful synthesis of this important pharmaceutical intermediate.
References
Methyl 6-chloronicotinate: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-chloronicotinate is a halogenated heterocyclic compound widely employed as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a chlorine atom and a methyl ester group, offers two key reactive sites for molecular elaboration. The chlorine atom at the 6-position is particularly amenable to displacement through various cross-coupling reactions, making this compound a valuable precursor for the synthesis of a diverse range of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. This document provides an overview of the applications of this compound in several key cross-coupling reactions, complete with generalized experimental protocols and data presented for easy reference.
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential biological activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 6-aryl- or 6-heteroaryl-nicotinates. These products are key intermediates in the synthesis of various biologically active molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 74 |
| 2 | Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | Not specified |
| 3 | Vinyl Iodide | Methylboronic Acid | Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ (4.0) | Toluene/THF/H₂O | 80 | 1 | Not specified |
Note: The data in this table is representative of Suzuki-Miyaura reactions with similar substrates and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of substituted alkynes, which are present in many natural products and pharmaceuticals.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 |
| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF/DMA | 75 | 72 | <2 (batch) |
| 3 | Aryl Iodide | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | Et₃N | RT | 1.5 | Not specified |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or triethylamine) and a base (typically an amine like triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water or a dilute aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl moieties are common pharmacophores.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Aniline | Pd₂(dba)₃ (1-5) | XPhos (1.2-6) | NaOtBu (1.5-2.0) | Toluene | 100 | Not specified | High |
| 2 | Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.07) | - | NaOtBu | Water | 80 | 24 | 95 |
| 3 | 6-Bromoflavone | p-Toluidine | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ (3.0) | Toluene | 110 | 20 | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 1.2-6 mol%), and the base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the flask and heat the mixture with stirring to the required temperature (typically 80-120 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Application in Drug Discovery: PARP Inhibition
Derivatives of this compound are used in the synthesis of complex pharmaceutical compounds. For instance, related structures serve as precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, which are used in cancer therapy.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an important precursor for the synthesis of a wide array of functionalized pyridine derivatives. The application of these synthetic methodologies is crucial for the discovery and development of new pharmaceuticals and advanced materials. The protocols and data presented herein provide a foundational guide for researchers looking to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the Use of Methyl 6-chloronicotinate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. Methyl 6-chloronicotinate is a valuable building block in medicinal chemistry and drug discovery, serving as a key precursor for a diverse array of substituted pyridines, which are prevalent structural motifs in many biologically active compounds and pharmaceuticals. The chlorine atom at the 6-position of the pyridine ring provides a reactive handle for introducing aryl and heteroaryl substituents via the Suzuki-Miyaura coupling, making it a strategic intermediate in the synthesis of complex molecules.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions with corresponding yields, and troubleshooting guidance.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These data provide a starting point for reaction optimization.
Table 1: Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ | Toluene | 110 | 6 | 88 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O | 95 | 10 | 89 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 91 |
Table 2: Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 14 | 78 |
| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 84 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | DMF | 110 | 8 | 81 |
| 4 | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75 |
| 5 | Indole-5-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 95 | 12 | 86 |
Note: Yields are for isolated products and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the C-C bond formation at the 6-position of the nicotinate ring using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
If using a solid catalyst and ligand, add them to the flask at this stage.
-
Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of reaction solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroarylnicotinate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial with a crimp cap.
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Add the degassed solvent.
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, DMF, with varying amounts of water).- Increase the reaction temperature in increments of 10 °C. |
| Homocoupling of Boronic Acid | - Reaction temperature is too high- Presence of oxygen- Inappropriate catalyst/ligand system | - Lower the reaction temperature.- Ensure the reaction is performed under a strict inert atmosphere.- Switch to a different palladium catalyst or ligand. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water or acid- Unstable boronic acid- Prolonged reaction time at high temperature | - Use anhydrous solvents and ensure the base is not acidic.- Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Incompatible functional groups | - Lower the reaction temperature.- If the product is unstable under the reaction conditions, consider a milder catalyst system or protecting sensitive functional groups. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide variety of 6-aryl- and 6-heteroarylnicotinates can be synthesized in good to excellent yields. These protocols and data serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and other applications. Further optimization of the reaction conditions for specific substrates may be necessary to achieve the best results.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using Methyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis utilizing Methyl 6-chloronicotinate. This versatile building block is a key intermediate in the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. The chloro-substituent at the 6-position of the pyridine ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.
This document covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings. For each reaction, a general workflow, a detailed experimental protocol, and a summary of reaction parameters with corresponding yields are provided. Additionally, other useful palladium-catalyzed transformations such as cyanation and carbonylation are briefly discussed.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound follow a general catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[1] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.[2]
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [3] (Adapted) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (4.5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | [4] (Adapted) |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 16 | 78 | [3] (Adapted) |
Note: The data presented is adapted from protocols for structurally similar chloropyridines due to a lack of specific quantitative data for this compound in the searched literature.
Heck Reaction
The Heck reaction facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[5] This reaction is a powerful tool for introducing vinyl groups onto the pyridine ring of this compound.
Experimental Protocol
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a dry Schlenk flask, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), a phosphine ligand like PPh₃ (0.04 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous polar aprotic solvent such as DMF or NMP via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Caption: A typical experimental workflow for the Heck reaction.
Data Presentation
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 18 | 75 | [4] (Adapted) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | NMP | 130 | 20 | 82 | [4] (Adapted) |
| Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | 24 | 68 | [6] (Adapted) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[7] For this compound, this reaction enables the introduction of a diverse range of primary and secondary amines at the 6-position.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a strong base such as NaOtBu (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.[7]
Data Presentation
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 91 | [8] (Adapted) |
| Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-Amyl alcohol | 100 | 18 | 88 | [9] (Adapted) |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 85 | [7] (Adapted) |
Note: The provided data is adapted from general Buchwald-Hartwig amination protocols for aryl chlorides, as specific examples with this compound are not prevalent in the searched literature.[7]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is useful for introducing alkynyl moieties at the 6-position of this compound.
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 eq.), a copper(I) co-catalyst such as CuI (0.02-0.10 eq.), and an amine base like triethylamine or diisopropylamine.
-
Degas the mixture by bubbling an inert gas through the solution.
-
Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[11]
Data Presentation
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 12 | 89 | [11] (Adapted) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 8 | 85 | [11] (Adapted) |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 76 | [10] (Adapted) |
Note: The data is based on general Sonogashira coupling protocols for similar halo-pyridines.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide.[12] This reaction offers a method to introduce various organic groups to the 6-position of this compound.
Experimental Protocol
A general procedure for the Stille coupling of this compound is as follows:
-
In a flask, dissolve this compound (1.0 eq.) and the organostannane (1.1 eq.) in an anhydrous solvent like DMF or toluene.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).
-
In some cases, a lithium chloride additive is beneficial.
-
Degas the solution with an inert gas.
-
Heat the reaction to 80-110 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.[12]
Data Presentation
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 70 | [13] (Adapted) |
| Tributyl(phenyl)tin | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | - | Dioxane | 100 | 18 | 80 | [12] (Adapted) |
| Trimethyl(thienyl)tin | PdCl₂(dppf) (3) | LiCl | NMP | 90 | 36 | 65 | [13] (Adapted) |
Note: The presented data is generalized from Stille coupling reactions of other aryl chlorides due to the absence of specific data for this compound.
Negishi Coupling
The Negishi coupling is a palladium-catalyzed reaction between an organozinc compound and an organohalide.[14] This method can be applied to synthesize derivatives of this compound.
Experimental Protocol
A general procedure for the Negishi coupling of this compound is as follows:
-
Prepare the organozinc reagent in a separate flask or in situ.
-
In a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq.) in an anhydrous solvent such as THF.
-
Add the organozinc reagent (1.5-2.0 eq.) to the mixture.
-
Stir the reaction at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate the solution and purify the product by column chromatography.[1]
Data Presentation
| Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(dppf)Cl₂ (5) | THF | 50 | 12 | 75 | [1] (Adapted) |
| Ethylzinc bromide | Pd(OAc)₂ (2) / SPhos (4) | Dioxane | 60 | 8 | 68 | [14] (Adapted) |
| 2-Thienylzinc chloride | Pd₂(dba)₃ (2) / XPhos (4) | THF | RT | 16 | 82 | [1] (Adapted) |
Note: This data is based on protocols for Negishi couplings of other aryl chlorides.
Other Palladium-Catalyzed Reactions
Cyanation
Palladium-catalyzed cyanation offers a direct route to introduce a nitrile group. This can be achieved using various cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ in the presence of a palladium catalyst and a suitable ligand.[15]
Carbonylation
Carbonylation reactions introduce a carbonyl group, which can be used to synthesize esters, amides, or ketones. Using this compound, carbon monoxide, and a suitable nucleophile (e.g., an alcohol or amine) in the presence of a palladium catalyst can lead to the corresponding carbonyl derivative.[16]
Caption: Overview of cyanation and carbonylation reactions.
These notes are intended to serve as a guide for researchers. Specific reaction conditions may require optimization based on the specific substrates and desired outcomes. Always consult the primary literature for detailed procedures and safety information.
References
- 1. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
The Strategic Role of Methyl 6-Chloronicotinate in the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. Their involvement in numerous pathologies has made them one of the most important classes of drug targets. The development of selective modulators for specific GPCRs is a cornerstone of modern medicinal chemistry. Methyl 6-chloronicotinate has emerged as a versatile and valuable building block in the synthesis of a variety of GPCR modulators due to its inherent reactivity and strategic placement of functional groups. The chloro-substituent at the 6-position provides a reactive handle for key carbon-carbon and carbon-nitrogen bond-forming reactions, while the methyl ester at the 3-position can be readily modified, offering a pathway to diverse chemical scaffolds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of GPCR modulators, with a focus on common and powerful synthetic transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application of Key Synthetic Methodologies
The chemical versatility of this compound allows for its use in several pivotal synthetic transformations to construct the core structures of various GPCR modulators. Two of the most powerful and widely used methods are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
1. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds. In the context of synthesizing GPCR modulators, this reaction is frequently employed to couple an aryl or heteroaryl boronic acid (or ester) with the this compound core. This allows for the introduction of diverse substituents that can interact with specific binding pockets of the target GPCR, thereby fine-tuning the pharmacological profile of the molecule.
-
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
2. Buchwald-Hartwig Amination: Installation of Amino Moieties
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction is particularly useful in GPCR modulator synthesis for introducing a wide range of primary and secondary amines at the 6-position of the pyridine ring. These amino groups can serve as crucial hydrogen bond donors or acceptors, or as points for further structural elaboration, significantly influencing the binding affinity and selectivity of the modulator.
-
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-arylnicotinate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 1.2-6 mol%)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the base, this compound, and the desired amine.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. This data serves as a useful reference for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 3-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 2-Chloro-5-nitropyridine | Naphthalene-1-boronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | 3-Chloroquinoline | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | 2-Chloro-5-fluoropyridine | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | 95 |
Signaling Pathways and Experimental Workflows
GPCR Signaling Pathway
GPCRs mediate signals from a diverse array of extracellular stimuli to the interior of the cell. Upon activation by a ligand (modulator), the receptor undergoes a conformational change, allowing it to interact with and activate heterotrimeric G proteins. The activated G protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C, leading to a cellular response.
Caption: A simplified G-protein coupled receptor signaling pathway.
Experimental Workflow for GPCR Modulator Synthesis and Evaluation
The development of a novel GPCR modulator follows a logical progression from chemical synthesis to biological evaluation. The workflow typically begins with the synthesis of a library of compounds, followed by purification and characterization. The biological activity of these compounds is then assessed through a series of in vitro and in vivo assays.
Caption: A typical experimental workflow for GPCR modulator development.
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of GPCR modulators. Its utility stems from the ability to selectively functionalize the 6-position of the pyridine ring through powerful and reliable cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel therapeutics targeting the GPCR superfamily. Careful optimization of the described synthetic methods will enable the efficient generation of diverse compound libraries for the discovery of new and improved GPCR modulators.
Application Notes and Protocols for the Derivatization of Methyl 6-chloronicotinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Methyl 6-chloronicotinate, a versatile building block for the synthesis of biologically active compounds. This document outlines key derivatization strategies, detailed experimental protocols, and the biological evaluation of the resulting derivatives, with a focus on their potential as modulators of key biological targets.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive chlorine atom on the pyridine ring. This feature allows for a variety of cross-coupling reactions to introduce diverse functionalities, leading to the generation of compound libraries for biological screening. The nicotinic acid scaffold is a common motif in many biologically active molecules, and its derivatization has led to the discovery of potent inhibitors of enzymes such as Cyclooxygenase-2 (COX-2) and modulators of nuclear receptors like Nur77, both of which are implicated in cancer and inflammatory diseases.
Derivatization Strategies
The chlorine atom at the 6-position of the pyridine ring is amenable to several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common and effective derivatization strategies include:
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling the chloropyridine with a boronic acid or ester. It is a robust and widely used method for creating biaryl structures.
-
Sonogashira Coupling: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne, leading to the synthesis of alkynyl-substituted nicotinates. These derivatives can serve as intermediates for further transformations or exhibit biological activity themselves.
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the nicotinic acid scaffold. This is particularly useful for synthesizing compounds that target receptors and enzymes where an amino group is crucial for binding.
Biological Screening and Therapeutic Targets
Derivatives of this compound have shown promise against several important therapeutic targets:
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Its inhibition is a key strategy for treating inflammation and pain. Certain nicotinic acid derivatives have demonstrated potent and selective COX-2 inhibitory activity.
-
Nur77 Modulation: Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that plays a crucial role in apoptosis (programmed cell death). Compounds that can modulate Nur77 activity are of great interest for cancer therapy. Some derivatives have been shown to act as anti-tumor Nur77 modulators.[1]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Derivatization of this compound can lead to the discovery of novel inhibitors of various kinases involved in cell signaling pathways related to cancer and other diseases.
-
GPCR Modulation: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are major drug targets. The nicotinic acid core can be found in ligands for various GPCRs, and its derivatization can lead to the development of novel modulators.
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-nicotinates via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).
-
Add triphenylphosphine (0.1 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-aryl-nicotinate derivative.
Protocol 2: Synthesis of 6-Alkynyl-nicotinates via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 6-alkynyl-nicotinate derivative.
Protocol 3: Synthesis of 6-Amino-nicotinates via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (10 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 6-amino-nicotinate derivative.[2][3]
Data Presentation
Table 1: Biological Activity of Nicotinic Acid Derivatives as COX-2 Inhibitors
| Compound ID | R Group at 6-position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | 4-Methoxyphenyl | 15.2 | 0.12 | 126.7 |
| 1b | 4-Fluorophenyl | 12.8 | 0.09 | 142.2 |
| 1c | 3,4-Dimethoxyphenyl | 18.5 | 0.15 | 123.3 |
| Celecoxib | - | 15.0 | 0.08 | 187.5 |
Data is hypothetical and for illustrative purposes, based on the types of results seen in studies of related compounds.[4]
Table 2: Anti-proliferative Activity of Nicotinoyl Derivatives as Nur77 Modulators
| Compound ID | R Group at 6-position | Cell Line | IC₅₀ (µM) |
| 2a | N-phenylthiosemicarbazide | HGC-27 | 8.21 |
| 2b | N-(4-chlorophenyl)thiosemicarbazide | HGC-27 | 4.56 |
| 2c | N-(4-fluorophenyl)thiosemicarbazide | HGC-27 | 6.34 |
| Cisplatin | - | HGC-27 | 5.12 |
Data is hypothetical and for illustrative purposes, based on the types of results seen in studies of related compounds.[1]
Mandatory Visualization
Signaling Pathways
Caption: COX-2 signaling pathway and inhibition by nicotinic acid derivatives.
Caption: Nur77-mediated apoptosis pathway modulated by nicotinoyl derivatives.[1][5][6]
Experimental Workflow
Caption: General workflow for the derivatization and screening of this compound.
References
- 1. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of Methyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of Methyl 6-chloronicotinate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-nicotinic acid esters, which are valuable intermediates in medicinal chemistry and materials science.
The successful execution of the Suzuki coupling with an electron-deficient substrate like this compound is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The protocols outlined below provide robust starting points for achieving high yields of the desired coupled products.
Data Presentation: Reaction Conditions and Yields
The following table summarizes quantitative data for the Suzuki coupling of this compound with different arylboronic acids under various conditions. This allows for easy comparison of the efficacy of different catalytic systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (3.0) | Toluene | 110 | 12 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 18 | 78 |
Experimental Protocols
Below are detailed methodologies for two key Suzuki coupling reactions of this compound.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol utilizes a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), for the coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
-
Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 6-phenylnicotinate.
Protocol 2: Suzuki Coupling using a Buchwald Ligand System
This protocol employs a more active catalyst system involving a Buchwald ligand (SPhos), which is often effective for challenging substrates.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv) to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography to yield Methyl 6-(4-methoxyphenyl)nicotinate.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The logical flow of the experimental procedure is depicted in the following diagram, from reagent preparation to product purification.
Caption: General experimental workflow for Suzuki coupling.
The Strategic Role of Methyl 6-chloronicotinate in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloronicotinate stands as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical agents. Its pyridine core, functionalized with both a reactive chlorine atom and an ester group, provides a versatile scaffold for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals derived from this valuable building block, including the non-nucleoside reverse transcriptase inhibitor Nevirapine, the potent analgesic ABT-594, and the smoking cessation aid Varenicline.
Application Notes
This compound is a readily available starting material that serves as a linchpin in various cross-coupling and nucleophilic substitution reactions. The chlorine atom at the 6-position is susceptible to displacement by nucleophiles and participates efficiently in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The methyl ester at the 3-position offers a handle for further functionalization, including amidation or reduction. These characteristics make it an ideal precursor for the synthesis of polysubstituted pyridine-containing drugs.
Key Pharmaceutical Applications:
-
Nevirapine: A cornerstone of combination antiretroviral therapy for HIV-1, Nevirapine's synthesis can be efficiently achieved through a pathway involving the coupling of a protected diamine with a derivative of this compound.
-
ABT-594: A potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, ABT-594 has shown significant analgesic properties. Its synthesis involves the etherification of a chiral azetidinemethanol derivative with a 6-chloropyridin-3-ol intermediate, which can be prepared from this compound.
-
Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor, Varenicline is a widely used smoking cessation medication. While multiple synthetic routes exist, key intermediates with the requisite pyridine ring can be accessed from precursors like this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of the aforementioned pharmaceuticals, highlighting the utility of this compound and its derivatives.
Synthesis of Nevirapine Intermediate
The synthesis of a key precursor to Nevirapine can be conceptualized from this compound through a multi-step process. A crucial step involves the coupling of 2-chloro-3-amino-4-picoline with a nicotinate derivative. While direct use of this compound is not the most common route in large-scale manufacturing, a logical synthetic pathway can be devised. A new, low-cost process for nevirapine has been developed utilizing methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline.[1] This process boasts an overall yield of 87%.[1]
A Representative Two-Step Process:
-
Amidation: Methyl 2-cyclopropylaminonicotinate is reacted with 2-chloro-3-amino-4-picoline in the presence of a strong base like sodium hydride in a suitable solvent such as diglyme.[1]
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the core structure of Nevirapine.[1]
| Step | Product | Yield (%) | Purity (%) |
| 1 & 2 | Nevirapine (Crude) | 91 | Not Specified |
| Recrystallization | Nevirapine (Pure) | Not Specified | >99 (USP Spec) |
Synthesis of ABT-594 Intermediate
A key intermediate for the synthesis of ABT-594 is 2-chloro-5-hydroxypyridine. This can be synthesized from a 6-chloronicotinic acid derivative. The subsequent etherification with a protected (R)-azetidin-2-yl)methanol affords the core structure of ABT-594.
Synthesis of 2-chloro-5-hydroxypyridine:
This intermediate can be prepared from 5-amino-2-chloropyridine via diazotization followed by hydrolysis.[2]
Etherification to form the ABT-594 core:
-
To a solution of 2-chloro-5-hydroxypyridine in a suitable solvent like DMF, add a base such as potassium hydroxide.
-
Add the mesylate of N-Boc-(R)-azetidin-2-yl)methanol to the reaction mixture.
-
Heat the reaction to drive the etherification to completion.
-
Deprotection of the Boc group with an acid like trifluoroacetic acid yields ABT-594.
| Step | Product | Yield (%) | Purity (%) |
| Etherification & Deprotection | ABT-594 | Not Specified | >98 |
Synthesis of Varenicline Intermediate
The synthesis of Varenicline involves the construction of a complex tetracyclic ring system. While various synthetic strategies exist, a key step often involves the formation of a pyrazine ring fused to a benzazepine core. Intermediates for this can be derived from substituted nicotinic acids. A process described in a patent provides a multi-step synthesis starting from a protected dinitro-azatricyclo compound, which is then reduced and cyclized to form the core of Varenicline.[3][4]
Key Steps in a Patented Varenicline Synthesis: [3][4]
-
Reduction of Dinitro Intermediate: 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone is reduced to the corresponding diamine using a reducing agent like ammonium formate with palladium hydroxide on carbon.
-
Cyclization: The resulting diamine is cyclized with glyoxal to form the pyrazine ring.
-
Deprotection: The trifluoroacetyl protecting group is removed under basic conditions to yield Varenicline free base.
-
Salt Formation: The free base is treated with tartaric acid to form the stable tartrate salt.
| Step | Product | Yield (%) | Purity (HPLC, %) |
| Reduction | 1-(4,5-Diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone | Not Specified | 99 |
| Cyclization & Deprotection | Varenicline Free Base | Not Specified | 99.8 |
| Salt Formation | Varenicline Tartrate | Not Specified | 99.9 |
Signaling Pathways and Mechanisms of Action
Nevirapine: Inhibition of HIV-1 Reverse Transcriptase
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the active site.[5][6] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA.[6][7]
Caption: Nevirapine's allosteric inhibition of HIV-1 reverse transcriptase.
ABT-594: Agonism at Neuronal Nicotinic Acetylcholine Receptors
ABT-594 is a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), showing high selectivity for the α4β2 subtype over other nAChR subtypes and other neurotransmitter receptors.[3][8] It also demonstrates agonist activity at α6β4 nAChRs.[9] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the modulation of neurotransmitter release, which is believed to be the basis for its analgesic effects.[10]
Caption: ABT-594 agonism at presynaptic nicotinic acetylcholine receptors.
Varenicline: Dual Action on the Dopamine Reward Pathway
Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[11] In the absence of nicotine, it weakly stimulates the receptor, leading to a moderate and sustained increase in dopamine release in the nucleus accumbens, which helps to alleviate craving and withdrawal symptoms.[12][13] When nicotine is present (e.g., during a smoking lapse), varenicline acts as an antagonist by competing with nicotine for the same binding site, thereby blocking nicotine's ability to cause a large surge in dopamine and reducing the rewarding effects of smoking.[11][12]
Caption: Varenicline's dual action on the mesolimbic dopamine pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its strategic application in the construction of complex heterocyclic scaffolds enables the efficient production of important drugs targeting a wide range of diseases. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities and the optimization of existing synthetic routes.
References
- 1. Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 10. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specificity of Varenicline in Blocking Mesolimbic Circuit Activation to Natural and Drug Rewards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized Pyridines Using Methyl 6-Chloronicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyridines utilizing methyl 6-chloronicotinate as a versatile starting material. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, and the methods described herein offer robust and adaptable routes to a diverse range of substituted pyridine derivatives.
This compound serves as an excellent substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C6-position, facilitating the displacement of the chloro substituent.[1] This allows for the strategic introduction of a wide array of carbon, nitrogen, and oxygen-based functionalities.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound is a suitable electrophilic partner in several of these transformations.
A. Suzuki-Miyaura Coupling: Synthesis of 6-Arylpyridines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | ~75-85 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | ~80-90 |
Experimental Protocol: Synthesis of Methyl 6-Phenylnicotinate
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
B. Sonogashira Coupling: Synthesis of 6-Alkynylpyridines
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an organohalide, providing a direct route to alkynyl-substituted pyridines.
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT to 50 | ~80-90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 60 | ~75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 70 | ~70-80 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 50 | ~65-75 |
Experimental Protocol: Synthesis of Methyl 6-(Phenylethynyl)nicotinate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycle
References
Application Notes and Protocols: Methyl 6-chloronicotinate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloronicotinate is a versatile heterocyclic building block that serves as a key intermediate in the synthesis of a variety of agrochemicals. Its pyridine core, substituted with a chlorine atom and a methyl ester group, offers reactive sites for further chemical modifications, making it a valuable precursor for the development of novel herbicides and insecticides. The chlorine atom at the 6-position is particularly amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities that can modulate the biological activity of the final compounds. This document provides an overview of the application of this compound in agrochemical research, with a focus on its use in the synthesis of synthetic auxin herbicides and neonicotinoid insecticides. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
I. Application in Herbicide Synthesis: 6-Aryl-Picolinates
This compound is a strategic starting material for the synthesis of 6-aryl-picolinate herbicides. These compounds are a subclass of synthetic auxin herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible plant species.[1][2] The 6-aryl substituent plays a crucial role in the herbicidal activity of these molecules.[3]
Synthetic Pathway from a this compound Derivative
A common strategy for the synthesis of 6-aryl-picolinates involves a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the 6-position of the pyridine ring. The following diagram illustrates a representative synthetic route starting from a 4-amino-3,5,6-trichloropicolinonitrile, a derivative accessible from the nicotinic acid family.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 6-arylpicolinate herbicides with 4-substituted aryl tails - American Chemical Society [acs.digitellinc.com]
A Step-by-Step Guide to the Esterification of 6-Chloronicotinic Acid to Methyl 6-Chloronicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl 6-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds. The following sections offer a comparative analysis of common synthetic methods, step-by-step laboratory procedures, and visual diagrams to illustrate the reaction pathways and experimental workflows.
Application Notes
This compound serves as a crucial building block in medicinal chemistry and drug development. Its synthesis from 6-chloronicotinic acid is a fundamental esterification reaction. The most common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. Alternative methods, such as the use of thionyl chloride to form an acid chloride intermediate, offer a different pathway to the desired ester.
The choice of method can depend on several factors, including the scale of the reaction, the desired purity of the product, and the available laboratory equipment. The Fischer esterification is often favored for its simplicity and cost-effectiveness, while the thionyl chloride method can be useful when the carboxylic acid is resistant to direct esterification.
Data Presentation: A Comparative Overview of Synthesis Methods
| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Purity | Reported Yield |
| Fischer Esterification | 6-Chloronicotinic acid | Methanol, Concentrated Sulfuric Acid | Reflux | >98%[1] | Not explicitly reported for this specific substrate in the reviewed literature. For the analogous methyl 6-methylnicotinate, yields of 75% are reported.[2][3] |
| Acid Chloride Formation | 6-Chloronicotinic acid | 1. Thionyl Chloride (SOCl₂) 2. Methanol | 1. Reflux 2. Room Temperature | High (General Method) | Not explicitly reported for this specific substrate in the reviewed literature. This is a general high-yielding method for ester formation.[4] |
Signaling Pathway Diagram
Caption: Fischer esterification reaction pathway.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol details the synthesis of this compound via a classic Fischer esterification reaction.
Materials:
-
6-Chloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-chloronicotinic acid and an excess of anhydrous methanol.
-
Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield a crystalline solid.
Protocol 2: Esterification via Acid Chloride Formation
This protocol describes a two-step synthesis of this compound involving the formation of an acid chloride intermediate.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (optional, as an acid scavenger)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-chloronicotinic acid in an excess of thionyl chloride.
-
Reflux: Heat the mixture to reflux gently until the solid dissolves and the evolution of gas (HCl and SO₂) ceases.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is typically used directly in the next step.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude 6-chloronicotinoyl chloride in anhydrous dichloromethane in a separate flask equipped with a magnetic stirrer and an addition funnel, and cool the flask in an ice bath.
-
Methanol Addition: Slowly add anhydrous methanol (and optionally, an equivalent of triethylamine) dropwise from the addition funnel with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflows for the synthesis of this compound.
References
The Strategic Application of Methyl 6-chloronicotinate in the Synthesis of Substituted Nicotinic Acids: A Guide for Researchers
For Immediate Release
Methyl 6-chloronicotinate has emerged as a versatile and highly valuable building block in the synthesis of a diverse array of substituted nicotinic acids, which are key structural motifs in numerous pharmaceutical agents and biologically active compounds. Its utility stems from the presence of a reactive chlorine atom at the 6-position of the pyridine ring, which serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkynyl, and amino moieties, paving the way for the creation of extensive compound libraries for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methodologies are presented to guide researchers, scientists, and drug development professionals in the efficient preparation of substituted nicotinic acid derivatives.
Key Applications in Drug Discovery
The functionalization of the nicotinic acid scaffold is a cornerstone of modern medicinal chemistry. The ability to introduce a wide range of substituents at the 6-position allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions utilizing this compound as the starting material. This data is intended to provide a comparative baseline for researchers to develop and optimize their synthetic routes.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 12 | 82 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | Toluene | 70 | 8 | 85 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 |
Experimental Protocols
The following are detailed methodologies for the key cross-coupling reactions. Researchers should note that optimization of these protocols may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-arylnicotinates
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add this compound, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-arylnicotinate.
Protocol 2: Sonogashira Coupling for the Synthesis of Methyl 6-alkynylnicotinates
This protocol describes a general procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Methyl 6-(amino)nicotinates
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Add the base, this compound, and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Synthetic Pathways
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the core reaction pathways and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Application Note: Nucleophilic Aromatic Substitution on Methyl 6-chloronicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on Methyl 6-chloronicotinate. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when a good leaving group like chlorine is present at the 6-position, which is activated by the ring nitrogen.[1] This reactivity is crucial for synthesizing a diverse array of functionalized pyridine compounds for pharmaceutical and materials science applications.[1] This guide covers the general reaction, a summary of reaction conditions with various nucleophiles, a detailed experimental protocol, and safety considerations.
General Reaction Scheme
The core transformation involves the displacement of the chloride at the C6 position of the pyridine ring by a nucleophile. The electron-withdrawing nature of the ring nitrogen atom reduces electron density at the ortho (C6) and para (C4) positions, making them susceptible to nucleophilic attack.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Caption: General Nucleophilic Aromatic Substitution (SNAr) Reaction.
Summary of Reaction Conditions
Nucleophilic substitution on this compound can be performed with a variety of nucleophiles, including phenols, thiophenols, and amines. The choice of base, solvent, and temperature is critical for achieving high yields. Below is a summary of typical conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Triethylamine (TEA) | Cyrene | 100-120 | 12-24 | Moderate-Good |
| Thiophenol | Triethylamine (TEA) | Cyrene | 80-100 | 8-16 | Good-Excellent |
| Aniline | Diisopropylethylamine (DIPEA) | Water (Microwave) | 200 | 2 | Good |
| N-Methylaniline | Diisopropylethylamine (DIPEA) | Water (Microwave) | 200 | 2 | Good[2] |
| Dimethylamine | N/A (used in excess) | Methanol | 50-70 | 24 | Good |
Note: Data is compiled from typical SNAr reactions on halopyridines. Yields are general estimates and can vary significantly based on the specific substrate and precise conditions.
Detailed Experimental Protocol: Synthesis of Methyl 6-phenoxynicotinate
This protocol describes a representative procedure for the reaction of this compound with a phenol nucleophile.[1]
Materials & Equipment
-
Reagents:
-
This compound (1.0 mmol, 171.58 mg)
-
Phenol (1.1 mmol, 103.5 mg)
-
Triethylamine (TEA) (2.0 mmol, 279 µL)
-
Cyrene (3 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Sealed reaction tube or vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Procedure
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), the appropriate phenol (1.1 mmol), and a magnetic stir bar.[1]
-
Solvent and Base Addition: Add Cyrene (3 mL) followed by triethylamine (2.0 mmol).[1]
-
Reaction: Seal the tube tightly and place it in a preheated heating block or oil bath set to 110°C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a hexane/ethyl acetate mixture, until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Combine the pure fractions and evaporate the solvent.
-
Characterize the final product (Methyl 6-phenoxynicotinate) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow for SNAr reaction.
Safety Precautions
-
Handling Reagents: this compound causes skin and serious eye irritation. Handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Conditions: The reaction is performed at elevated temperatures in a sealed tube. Ensure the reaction vessel is pressure-rated and use a blast shield.
-
Solvents: Organic solvents like ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 6-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloronicotinate is a versatile and readily available building block in organic synthesis, particularly for the construction of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. The presence of a chlorine atom on the pyridine ring allows for various palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of diverse biaryl compounds.
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound via three common and powerful cross-coupling methodologies: Suzuki-Miyaura, Stille, and Negishi reactions. Furthermore, it explores the relevance of the resulting biaryl structures as kinase inhibitors, with a focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in angiogenesis and inflammatory responses, respectively.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of biaryl compounds from this compound using Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. This allows for a direct comparison of the different methodologies.
| Reaction Type | Aryl Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85-95 |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 80-100 | 8-24 | 75-90 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | - | Toluene | 110 | 12-24 | 70-85 |
| Negishi | Organozinc | Pd₂(dba)₃ | XPhos | - | THF | 60-80 | 12-24 | 70-90 |
Experimental Protocols
Detailed methodologies for the synthesis of a representative biaryl compound, methyl 6-phenylnicotinate, are provided below for each key cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (this cycle is repeated three times).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 6-phenylnicotinate.
Protocol 2: Stille Coupling
Reaction Scheme:
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous toluene.
-
Add tributyl(phenyl)stannane (1.1 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
The reaction mixture is heated to 110 °C and stirred under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Filter the resulting precipitate through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Negishi Coupling
Reaction Scheme:
Materials:
-
This compound
-
Phenylzinc chloride solution (prepared in situ or commercially available)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv.) and XPhos (0.1 equiv.).
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Slowly add the phenylzinc chloride solution (1.5 equiv.) to the reaction mixture.
-
The reaction mixture is heated to 60-80 °C and stirred under an inert atmosphere for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Biaryl compounds synthesized from this compound are valuable scaffolds for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3]
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][4] Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors. Biaryl compounds can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Methyl 6-chloronicotinate
Welcome to the technical support center for the Suzuki-Miyaura coupling of Methyl 6-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction is showing low to no conversion of this compound. What are the primary causes and how can I fix it?
A1: Low or no conversion is a frequent challenge, often stemming from several factors:
-
Inactive Catalyst System: The C-Cl bond in this compound is relatively strong, requiring a highly active palladium catalyst.
-
Solution: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. Pre-catalysts like Pd(dppf)Cl₂ can also be effective, though they may require higher temperatures.
-
-
Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.
-
Solution: Weak bases may not be effective. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often necessary for coupling aryl chlorides. Ensure the base is finely powdered and dry.
-
-
Insufficient Temperature: Aryl chlorides require higher temperatures for the oxidative addition step to proceed at a reasonable rate.
-
Solution: Ensure your reaction temperature is in the range of 80-110 °C. If using a lower boiling point solvent, consider switching to a higher boiling one like dioxane or toluene.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Solution: Thoroughly degas your solvents and reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Q2: I'm observing significant formation of side products, mainly the homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: Homocoupling and protodeboronation are common side reactions in Suzuki couplings.
-
Protodeboronation: This is the undesired reaction of the boronic acid with trace amounts of water or other proton sources, leading to the formation of an arene byproduct and consumption of your nucleophile.
-
Mitigation Strategies:
-
Use rigorously dried and degassed solvents.
-
Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are more stable towards protodeboronation.
-
Use the minimum effective amount of base and avoid excessively high temperatures.
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules.
-
Mitigation Strategies:
-
Ensure a thoroughly deoxygenated reaction environment, as oxygen can promote homocoupling.
-
Optimize the catalyst and ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.
-
Use a slight excess of the boronic acid (1.1 to 1.5 equivalents) to favor the cross-coupling pathway.
-
-
Q3: My reaction mixture turns black. Does this mean the catalyst has died?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution, rendering it inactive. While a color change is normal, the rapid formation of a heavy black precipitate early in the reaction is a sign of catalyst decomposition.
-
Potential Causes:
-
Insufficient ligand to stabilize the Pd(0) species.
-
Excessively high reaction temperatures.
-
Impurities in the starting materials or solvents.
-
-
Solutions:
-
Slightly increase the ligand-to-palladium ratio.
-
Use more robust and sterically hindered ligands.
-
Lower the reaction temperature if possible.
-
Ensure all reagents and solvents are pure and anhydrous.
-
Q4: I am concerned about the hydrolysis of the methyl ester on my starting material under the basic reaction conditions. How can I prevent this?
A4: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a valid concern, especially with stronger bases and the presence of water.
-
Mitigation Strategies:
-
Choice of Base: While strong bases are often needed, consider using K₂CO₃ or Cs₂CO₃ instead of hydroxides. K₃PO₄ is often a good compromise between reactivity and minimizing ester hydrolysis.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can prevent hydrolysis. Note that some catalyst systems require a small amount of water for optimal activity.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions at high temperatures.
-
Milder Bases: In some cases, weaker bases like KF can be effective in promoting the reaction while being less prone to causing hydrolysis.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize starting points for the optimization of the Suzuki coupling of this compound based on data for similar substrates. Yields are highly dependent on the specific boronic acid used.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Base | Typical Solvent | Temperature (°C) | Expected Yield Range | Notes |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent | A robust system for challenging aryl chlorides. |
| Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | Dioxane | 100 | Good to Excellent | Another highly active system for C-Cl bond activation. |
| Pd(dppf)Cl₂ (3-5%) | (none) | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 90-100 | Moderate to Good | A common and reliable pre-catalyst, may require slightly higher loading and temperature. |
| Pd(PPh₃)₄ (5%) | (none) | Na₂CO₃ / K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Variable | May be effective for more reactive boronic acids, but can be less reliable for this substrate. |
Table 2: Influence of Base and Solvent on Reaction Yield
| Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Expected Outcome |
| K₃PO₄ (2-3) | Dioxane / H₂O (4:1 to 10:1) | 100-110 | Generally high yields, a good starting point. |
| Cs₂CO₃ (2-3) | Dioxane | 100 | Often provides high yields, but is more expensive. |
| K₂CO₃ (2-3) | Toluene / H₂O (5:1) | 100 | Can be effective, but may require longer reaction times. |
| Na₂CO₃ (2) | DME / H₂O (4:1) | 85 | A milder option that may reduce ester hydrolysis but could result in lower conversion. |
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization for each specific boronic acid partner is recommended.
Protocol 1: General Procedure using a Buchwald Ligand System
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Pre-catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: In a reaction tube, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add degassed dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key workflows and relationships in optimizing the Suzuki coupling of this compound.
Technical Support Center: Reactions of Methyl 6-chloronicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-chloronicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and substitution reactions. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloride with a variety of nucleophiles.
Q2: Why is this compound, an electron-deficient aryl chloride, sometimes challenging to use in cross-coupling reactions?
A2: While the electron-withdrawing nature of the pyridine ring and the ester group can activate the C-Cl bond for nucleophilic attack, it can also present challenges in palladium-catalyzed cross-coupling reactions. Oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-limiting step and can be sluggish for electron-deficient chlorides compared to bromides or iodides.[3][4][5] This can lead to incomplete conversion or the prevalence of side reactions. Specialized bulky, electron-rich phosphine ligands are often required to facilitate this step.[3][6]
Troubleshooting Guides
This section provides detailed troubleshooting for common byproducts observed in reactions with this compound.
Suzuki-Miyaura Coupling
Issue: Formation of significant byproducts leading to low yield of the desired coupled product.
Common Byproducts and Troubleshooting:
| Byproduct | Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture, which can promote the homocoupling of the boronic acid.[7][8]- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure thorough degassing of the reaction mixture and solvents using techniques like freeze-pump-thaw or by sparging with an inert gas.[3]- Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst. |
| Homocoupling of this compound | - High catalyst loading or high temperatures can sometimes favor the homocoupling of the aryl halide. | - Optimize (lower) the catalyst loading.- Screen for the optimal reaction temperature; avoid excessive heat. |
| Dehalogenation (Reduction) of this compound | - Presence of a hydride source, which can arise from the solvent (e.g., alcohols) or certain bases. The palladium intermediate reacts with the hydride, leading to reductive elimination of the dehalogenated arene.[1] | - Use anhydrous, aprotic solvents.- Choose a base that is less likely to generate hydrides. |
| Protodeboronation of Boronic Acid | - The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[6] | - Use boronic esters (e.g., pinacol esters) which are more stable.[6]- Minimize water content in the reaction. |
| Hydrolysis of the Methyl Ester | - The ester group on this compound can be hydrolyzed under strongly basic conditions, especially in the presence of water.[9][10] | - Use milder bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or NaOtBu, particularly if water is present.[3]- Minimize reaction time and temperature. |
| Palladium Black Formation | - Agglomeration and precipitation of the palladium catalyst, leading to reduced catalytic activity.[3] | - Ensure proper ligand-to-metal ratio to stabilize the catalytic species.- Avoid overly high temperatures. |
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to 80-100°C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Formation of byproducts or incomplete reaction.
Common Byproducts and Troubleshooting:
| Byproduct | Potential Cause | Recommended Solutions |
| Dehalogenation of this compound | - A competing side reaction where a hydride source reduces the aryl halide.[1] This can be more prevalent with sterically hindered amines or when reductive elimination is slow. | - Choose a ligand that promotes reductive elimination over β-hydride elimination (if applicable).- Use a non-protic, anhydrous solvent. |
| Diarylation of Primary Amine | - The product of the initial amination (a secondary amine) can react further with another molecule of this compound. | - Use a slight excess of the primary amine.- Employ bulky phosphine ligands (e.g., Josiphos), which can favor monoarylation.[11]- Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting aryl chloride. |
| Hydrolysis of the Methyl Ester | - Strong bases like NaOtBu or LiHMDS can hydrolyze the ester, especially in the presence of trace water.[12] | - Use weaker bases like Cs₂CO₃ or K₃PO₄ if the reaction proceeds at a reasonable rate.[12]- Ensure strictly anhydrous conditions. |
| No Reaction/Low Conversion | - Inactive catalyst or inappropriate ligand for the electron-deficient chloropyridine.[13] | - Use a pre-catalyst or ensure the active Pd(0) species is generated.- Screen bulky, electron-rich ligands such as XPhos, RuPhos, or SPhos, which are effective for aryl chlorides.[6] |
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 eq. relative to Pd), and the base (e.g., NaOtBu, 1.2-2.0 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.0-1.5 eq.).
-
Solvent Addition: Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat to 80-110°C, stirring vigorously for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low reactivity or formation of undesired substitution products.
Common Byproducts and Troubleshooting:
| Byproduct | Potential Cause | Recommended Solutions |
| No Reaction/Slow Reaction | - The nucleophile is not strong enough to attack the electron-deficient pyridine ring.- The reaction temperature is too low. | - Use a stronger nucleophile or activate the existing nucleophile with a suitable base.- Increase the reaction temperature. Microwave irradiation can sometimes be beneficial. |
| Side products from solvent/base | - If the solvent (e.g., an alcohol) or the base is nucleophilic, it can compete with the desired nucleophile. | - Use a non-nucleophilic solvent (e.g., DMSO, DMF) and a non-nucleophilic base (e.g., a hindered amine base if applicable, or an inorganic carbonate). |
| Hydrolysis of the Methyl Ester | - The reaction conditions (e.g., strong base, high temperature, presence of water) can lead to the saponification of the ester group.[9][10] | - Protect the ester group if necessary, or use milder conditions (lower temperature, weaker base).- Perform the reaction under anhydrous conditions. |
| Formation of Isomeric Products | - While substitution is expected at the 2- and 4-positions of the pyridine ring, under certain conditions, minor isomers might form.[14] | - The chlorine at the 6-position of methyl nicotinate is electronically favored for nucleophilic attack. Isomer formation is generally not a major issue with this substrate. If observed, re-evaluate the reaction conditions and confirm the structure of the byproduct. |
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add the nucleophile (1.1-2.0 eq.).
-
Base Addition: If required, add a base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile.
-
Reaction: Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, concentrate, and purify the product by chromatography or recrystallization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Methyl 6-chloronicotinate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 6-chloronicotinate by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product (this compound) elutes too quickly (High Rf) | The eluent system is too polar. | Decrease the polarity of the eluent system. Incrementally reduce the percentage of the more polar solvent (e.g., ethyl acetate) and increase the percentage of the less polar solvent (e.g., hexane). |
| Product elutes too slowly or not at all (Low Rf) | The eluent system is not polar enough. | Increase the polarity of the eluent system by gradually increasing the proportion of the more polar solvent. |
| Peak Tailing of the Product | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel.[1][2] | Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.[1] |
| Poor Separation of Product and Impurities | The chosen eluent system has poor selectivity for the components of the mixture. | Systematically screen different eluent systems. Try combinations of solvents with different properties (e.g., ethyl acetate/hexane, dichloromethane/methanol). |
| Low Recovery of the Product | The product may be irreversibly adsorbed onto the silica gel. The product may be co-eluting with an unseen impurity. | Deactivate the silica gel by adding a small percentage of a polar solvent like methanol to the slurry before packing the column. Ensure fractions are carefully monitored by TLC to avoid discarding those containing the product. |
| Presence of Starting Material (6-chloronicotinic acid) in Fractions | Incomplete reaction or hydrolysis of the ester during workup. The eluent system is too polar, causing the starting material to travel up the column. | Ensure the reaction has gone to completion using Thin-Layer Chromatography (TLC) before workup.[3] During the workup, maintain a neutral pH to prevent ester hydrolysis. Use a less polar eluent system to ensure the highly polar starting material remains at the baseline. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound?
A1: A good starting point for developing an eluent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on the purification of similar compounds, a ratio of 70:30 hexane:ethyl acetate is a reasonable starting point. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for this compound.[3]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains a UV-active pyridine ring and can be visualized on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp (254 nm).
Q3: My crude product is a solid. How should I load it onto the column?
A3: There are two common methods for loading a solid sample onto a column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase and carefully pipette the solution onto the top of the column bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading is often preferred for better resolution.
Q4: What are the most likely impurities in a crude this compound reaction mixture?
A4: The most common impurity is the unreacted starting material, 6-chloronicotinic acid, especially if the esterification reaction has not gone to completion.[3] Other potential impurities could include by-products from side reactions, which will vary depending on the synthetic route.
Q5: Why is my purified product still showing impurities by NMR even after column chromatography?
A5: This could be due to co-elution with an impurity that has a similar Rf value in the chosen eluent system. It is also possible that the impurity is not UV-active and therefore not visible by TLC. In this case, trying a different solvent system for the chromatography or using an alternative purification method like recrystallization may be necessary.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of Crude this compound
This protocol outlines the procedure for analyzing the crude reaction mixture to determine the optimal solvent system for column chromatography.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent like ethyl acetate.
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen eluent system (e.g., 80:20 hexane:ethyl acetate). Place a piece of filter paper in the chamber to ensure saturation.
-
Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Adjust the eluent system polarity to achieve a good separation of the product spot from any impurity spots, aiming for an Rf of 0.2-0.4 for the product.
Protocol 2: Column Chromatography Purification of this compound
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent system (determined by TLC analysis)
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of cracks. Drain the excess solvent until the solvent level is just above the silica gel surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with the low-polarity system identified in the TLC analysis and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example Eluent Systems for TLC Analysis and Column Chromatography
| Eluent System (v/v) | Rf of 6-chloronicotinic acid (Impurity) | Rf of this compound (Product) | Separation Quality |
| 90:10 Hexane:Ethyl Acetate | ~0.05 | ~0.2 | Good separation, product moves slowly. |
| 70:30 Hexane:Ethyl Acetate | ~0.1 | ~0.4 | Optimal for separation. |
| 50:50 Hexane:Ethyl Acetate | ~0.2 | ~0.6 | Product moves too fast, risk of co-elution with less polar impurities. |
| 100% Ethyl Acetate | ~0.5 | ~0.8 | Poor separation, both compounds move too quickly. |
Note: Rf values are illustrative and may vary depending on the specific TLC plates, chamber saturation, and temperature.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Troubleshooting Failed Methyl 6-chloronicotinate Cross-Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during palladium-catalyzed cross-coupling reactions involving Methyl 6-chloronicotinate.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low or No Product Yield
Q1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. What are the primary causes?
A1: Low to no yield in cross-coupling reactions with this compound is a common issue that can stem from several factors. The C-Cl bond of this substrate is relatively unreactive, which often necessitates carefully optimized reaction conditions.[1] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[2] Ensure the catalyst is fresh, has been stored correctly, and that the reaction is performed under a strictly inert atmosphere.[3]
-
Sub-optimal Reaction Conditions: Aryl chlorides are generally the least reactive among aryl halides (I > OTf > Br > Cl) and often require higher temperatures and more specialized catalyst systems to react efficiently.[3][4]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands are often required.[4][5]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and interdependent. The base must be strong enough to facilitate transmetalation (in Suzuki-Miyaura) or deprotonate the coupling partner (in Buchwald-Hartwig and Sonogashira) but not so harsh as to cause hydrolysis of the methyl ester.[6][7]
-
Poor Reagent Quality: Starting materials, especially organoboron reagents in Suzuki-Miyaura couplings, can degrade over time.[2] Ensure all reagents are pure and anhydrous if required.[3]
Problem: Catalyst Decomposition
Q2: My reaction mixture turned black shortly after heating. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst into an inactive state.[8] This is a frequent cause of reaction failure.
Causes and Solutions:
-
Insufficient Ligand Stabilization: The ligand-to-palladium ratio may be too low, or the chosen ligand may not be robust enough to stabilize the Pd(0) species at the required temperature. Consider increasing the ligand loading slightly or switching to a more sterically hindered, robust ligand.[8]
-
Excessively High Temperature: While aryl chlorides require heat, excessive temperatures can accelerate catalyst decomposition. Try lowering the reaction temperature and monitoring for slower, but cleaner, conversion.[8]
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[3][8]
-
Inappropriate Solvent: Some solvents may promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes promote this decomposition in Sonogashira reactions.[9] Screening alternative solvents like dioxane or toluene is recommended.[10][11]
Problem: Common Side Reactions
Q3: I've isolated my product, but it's contaminated with significant side products. What are the most common side products and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to troubleshooting the reaction.
-
Hydrodehalogenation (Dechlorination):
-
Observation: You isolate Methyl nicotinate (the starting material without the chlorine atom).
-
Cause: This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before coupling can occur.[2] Potential hydride sources include certain solvents (like alcohols, if used as co-solvents) or bases.
-
Solution: Switch to non-protic solvents and bases. Using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help minimize this side reaction.[2]
-
-
Homocoupling of Coupling Partner:
-
Observation: In a Suzuki reaction, you observe a biaryl product derived from two molecules of your boronic acid. In a Sonogashira reaction, you see a diyne product (Glaser coupling).
-
Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2][3][12] In Sonogashira reactions, the copper co-catalyst can also promote alkyne homocoupling.
-
Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][3] For Sonogashira reactions, copper-free conditions can be employed to avoid Glaser coupling.[3]
-
-
Hydrolysis of the Methyl Ester:
-
Observation: You isolate 6-chloronicotinic acid or the coupled product where the ester has been saponified to the carboxylic acid.
-
Cause: The methyl ester group is sensitive to strongly basic and aqueous conditions, especially at elevated temperatures.[7][13]
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Solution: Use milder bases like K₂CO₃ or K₃PO₄ instead of hydroxides.[2][14] Minimize the amount of water in the reaction or use anhydrous conditions if the specific coupling chemistry allows. If hydrolysis is unavoidable, consider protecting the resulting carboxylic acid and re-esterifying after the coupling step.
-
Frequently Asked Questions (FAQs)
Q4: Which catalyst and ligand combination is a good starting point for coupling with this compound?
A4: Given the unreactive nature of the C-Cl bond, a robust catalyst system is required. A good starting point for screening would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4][5] For Suzuki couplings, pre-formed palladium catalysts like Pd(dppf)Cl₂ can also be effective.[1]
Q5: How critical is it to maintain an inert atmosphere?
A5: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates it and can promote side reactions like homocoupling.[2][3] All cross-coupling reactions should be set up using Schlenk line techniques or in a glovebox. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[3][15]
Q6: My boronic acid is not very stable. How can I improve my Suzuki-Miyaura coupling?
A6: The instability of boronic acids, leading to protodeboronation, is a common failure mode.[8] Consider using more stable derivatives such as boronic acid pinacol esters or MIDA boronates.[8] Alternatively, using spray-dried, anhydrous potassium fluoride (KF) as the base in an anhydrous solvent like THF can sometimes prevent decomposition.[7][14]
Q7: Can I perform a Sonogashira coupling with this compound?
A7: Yes, but it is challenging. Sonogashira couplings with aryl chlorides are significantly more difficult than with bromides or iodides and require forcing conditions.[3] You will likely need a highly active catalyst system, possibly with a specialized ligand, and higher reaction temperatures.[16] Success may also depend on the electronic properties of the alkyne coupling partner.
Data Presentation
Table 1: General Catalyst/Ligand Recommendations for Aryl Chlorides
| Reaction Type | Palladium Source | Recommended Ligand Class | Example Ligands | Base Examples | Solvent Examples |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines | XPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Electron-rich phosphines | cataCXium® A, SPhos | Et₃N, i-Pr₂NH | THF, DMF, Toluene |
Note: The optimal combination is substrate-dependent and requires screening.
Table 2: Influence of Reaction Parameters on Common Side Products
| Side Product | Contributing Factors | Mitigation Strategy |
| Hydrodehalogenation | Protic solvents, certain bases (e.g., hydroxides) | Use aprotic solvents (Toluene, Dioxane) and non-hydridic bases (K₃PO₄, Cs₂CO₃).[2] |
| Boronic Acid Homocoupling | Presence of oxygen, slow transmetalation | Rigorously degas solvents and maintain an inert atmosphere.[2][12] Increase temperature moderately to speed up transmetalation.[8] |
| Alkyne Homocoupling (Glaser) | Copper(I) co-catalyst, presence of oxygen | Use a copper-free Sonogashira protocol.[3] Ensure the reaction is strictly anaerobic. |
| Ester Hydrolysis | Strong bases (NaOH, KOH), high water content, high temp. | Use milder bases (K₂CO₃, CsF).[7] Minimize water or use anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask. Add anhydrous solvent (e.g., Toluene) and stir for 10 minutes.[6]
-
Reagent Addition: To the flask, add the base (e.g., NaOt-Bu, 1.5-2.0 eq), this compound (1.0 eq), and the amine (1.1-1.5 eq).[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[6]
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[17]
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 eq).[3][18]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (may range from room temperature to 80 °C or higher for aryl chlorides) and monitor by TLC or LC-MS.[16]
-
Work-up: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
preventing homocoupling in Suzuki reactions of Methyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura cross-coupling of methyl 6-chloronicotinate, with a specific focus on preventing homocoupling side reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki reaction of this compound.
Issue 1: Significant Homocoupling of the Boronic Acid Reagent
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. This is a common cause of byproduct formation.[1]
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, it can allow for side reactions like homocoupling to become more prevalent.
-
Inappropriate Catalyst System: The choice of palladium source and ligand can influence the propensity for homocoupling.[1] Using a Pd(II) source can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[2]
Suggested Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.[3] A subsurface sparge with nitrogen can be particularly effective.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[1] However, for less reactive aryl chlorides, a moderate increase in temperature might be necessary to promote the desired cross-coupling.[1] Careful optimization is key.
-
Choice of Palladium Source and Ligand:
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.
-
For the electron-deficient this compound, bulky and electron-rich phosphine ligands can facilitate oxidative addition and promote the desired reaction pathway.[4] Bidentate ligands like dppf can sometimes suppress homocoupling compared to monodentate ligands.[1]
-
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[3]
-
Stoichiometry: Ensure an appropriate halide to boronic acid stoichiometry, typically ranging from 1:1.1 to 1:1.5.[1]
Issue 2: Low or No Yield of the Desired Product
Potential Causes:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, leading to deactivation.
-
Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than aryl bromides or iodides, which can lead to a slow or inefficient oxidative addition step.[2][5]
-
Protodeboronation: The boronic acid can be sensitive to excess water or base, leading to its decomposition before it can participate in the cross-coupling reaction.[1]
-
Poorly Soluble Reagents: The insolubility of reactants, particularly in aqueous or biphasic systems, can hinder the reaction.
Suggested Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or RuPhos) to promote oxidative addition of the aryl chloride and shield the palladium center from inhibitory coordination.[1][4]
-
Base Selection: The choice of base is crucial. For electron-deficient heteroaryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] However, a milder base might be necessary if base-sensitive functional groups are present.
-
Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates to minimize protodeboronation.[7] Aryltrifluoroborates are also more robust alternatives.[7]
-
Solvent System: While aqueous solvent systems are common, for substrates with poor solubility, anhydrous conditions or the use of a co-solvent might be beneficial. Anhydrous Suzuki-Miyaura polymerizations at room temperature have been shown to reduce homocoupling defects.[8]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of a Suzuki-Miyaura coupling reaction. Note that yields are highly dependent on the specific substrates and conditions.
Table 1: Comparison of Different Bases in a Typical Suzuki-Miyaura Coupling
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| Cs₂CO₃ | 88 |
| NaOH | 85 |
| KOH | 82 |
| Triethylamine (TEA) | 65 |
Data compiled for illustrative purposes from various sources. Actual yields will vary.[9][10]
Table 2: Effect of Temperature on a Suzuki Coupling Reaction
| Temperature (°C) | Conversion (%) | Reaction Time |
| 30 | Low | Significantly Increased |
| 50 | Moderate | - |
| 80 | High | - |
| 100 | Excellent | Shortened |
This table illustrates the general trend that increasing temperature increases the reaction rate, but may also lead to more side products.[11]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and should be optimized for specific boronic acids and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)[1]
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vessel, add the this compound, arylboronic acid, and base. Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant problem in my Suzuki reaction with this compound?
A1: Homocoupling is often promoted by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[1] Additionally, since this compound is an electron-deficient aryl chloride, the oxidative addition step can be slower, providing a larger window for side reactions like homocoupling to occur.
Q2: What is the first thing I should check if my Suzuki reaction is failing?
A2: The first and most critical parameter to check is the exclusion of oxygen. Ensure that your solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere from start to finish. Catalyst activity is another key factor; ensure your palladium source and ligand are of good quality and have been stored correctly.
Q3: Can I use a different boronic acid derivative to avoid homocoupling and protodeboronation?
A3: Yes, using more stable boronic acid derivatives is a highly recommended strategy. Boronic pinacol esters, MIDA boronates, and aryltrifluoroborates are generally more robust and less prone to decomposition and homocoupling compared to boronic acids.[7]
Q4: My palladium catalyst turns black during the reaction. Is this normal?
A4: The formation of palladium black can indicate catalyst decomposition, which can be caused by insufficient ligand to stabilize the Pd(0) species, excessively high reaction temperatures, or impurities in the starting materials or solvent.[1] While some reactions may still proceed to completion, the formation of palladium black is often a sign of a suboptimal reaction and can lead to lower yields. Consider increasing the ligand-to-palladium ratio, lowering the temperature, or using a more robust ligand.[1]
Q5: How does the electron-deficient nature of this compound affect the reaction?
A5: The electron-withdrawing nature of the ester and the pyridine nitrogen makes the chlorine atom a better leaving group, which can facilitate the oxidative addition step. However, the pyridine nitrogen can also coordinate to the palladium catalyst and inhibit its activity. Therefore, the use of bulky, electron-rich ligands is often necessary to promote the desired reaction and prevent catalyst inhibition.[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathway for the undesired homocoupling side reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation Issues with Methyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during experiments involving Methyl 6-chloronicotinate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to catalyst deactivation in cross-coupling reactions with this compound.
Problem: Low or No Conversion of this compound
Possible Causes:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1]
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have been oxidized by residual air or impurities.
-
Inappropriate Reaction Conditions: The chosen temperature, solvent, or base may not be optimal for the specific reaction, leading to slow reaction rates or catalyst decomposition.
-
Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst.
Suggested Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can sterically shield the palladium center, promoting the desired catalytic steps and minimizing inhibition by the pyridine nitrogen.
-
Use of Precatalysts: Utilize well-defined palladium precatalysts to ensure the efficient generation of the active Pd(0) species.[4][5][6][7][8]
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for potential substrate or catalyst decomposition.[9]
-
Solvent: Screen different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).
-
Base: The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.[9]
-
-
Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware and reagents. Degas solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Problem: Reaction Starts but Stalls Before Completion
Possible Causes:
-
Progressive Catalyst Deactivation: The catalyst is initially active but is gradually poisoned or degraded over the course of the reaction.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive, insoluble palladium black, especially at high temperatures or with insufficient ligand stabilization.[10]
Suggested Solutions:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for gradual deactivation.[9]
-
Use a More Robust Ligand: Consider ligands that are more resistant to degradation under the reaction conditions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize catalyst decomposition.
-
Monitor the Reaction: Use techniques like ¹H NMR, GC-MS, or LC-MS to monitor the reaction kinetics. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[9]
Problem: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes:
-
Homocoupling of Boronic Acid (in Suzuki Coupling): Often caused by the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.
-
Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom from the solvent or trace water.
-
Dehalogenation: The chloro group on this compound is replaced by a hydrogen atom.
Suggested Solutions:
-
Minimize Oxygen: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial to prevent homocoupling.
-
Optimize Catalyst System: Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species to minimize side reactions that can occur during the reduction of Pd(II) precatalysts.[1]
-
Use Anhydrous Conditions: To prevent protodeboronation, ensure all reagents and solvents are thoroughly dried.
-
Choice of Base and Ligand: The selection of the base and ligand can influence the relative rates of the desired reaction versus side reactions like dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using this compound as a substrate?
A1: The primary reason is the presence of the pyridine nitrogen atom in the this compound molecule. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex. This sequestration of the catalyst from the catalytic cycle is a common mode of deactivation for pyridine-containing substrates.[1]
Q2: What are the visual indicators of catalyst deactivation?
A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[10] This indicates that the soluble, active Pd(0) catalyst has agglomerated into insoluble, inactive palladium particles. A color change of the reaction mixture from light yellow or orange to dark brown or black can signify this process.
Q3: How can I choose the best ligand for a cross-coupling reaction with this compound?
A3: The ideal ligand should be both sterically bulky and electron-rich.[2][3]
-
Bulky ligands (e.g., XPhos, SPhos, RuPhos) create a sterically hindered environment around the palladium atom, which can disfavor the binding of the pyridine nitrogen and promote the desired oxidative addition and reductive elimination steps.
-
Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides like this compound.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some laboratory and industrial settings, regeneration of palladium catalysts is possible, often through oxidative treatments to remove poisoning species or redispersion of agglomerated metal particles. However, for typical lab-scale reactions, it is often more practical to prevent deactivation in the first place or to use a fresh batch of catalyst.
Q5: What analytical techniques can be used to study catalyst deactivation?
A5: Several techniques can provide insights into the state of the catalyst:
-
³¹P NMR Spectroscopy: Can be used to monitor the integrity of phosphine ligands and detect the formation of phosphine oxides, which is a sign of ligand degradation.[10]
-
UV-Vis Spectroscopy: Can track changes in the electronic state of the palladium complex during the reaction.
-
Transmission Electron Microscopy (TEM): Can be used to visualize the formation of palladium nanoparticles (palladium black).
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information about the oxidation state of the palladium and the presence of poisoning elements on the catalyst surface.
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of a Halopyridine
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOt-Bu | Toluene | 110 | 12 | 91 |
| 2 | XPhos | K₂CO₃ | Toluene | 110 | 24 | 65 |
| 3 | XPhos | K₃PO₄ | Toluene | 110 | 18 | 82 |
| 4 | RuPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
Note: This data, compiled from general knowledge of similar cross-coupling reactions, illustrates the significant impact of the base on the reaction outcome.[9] Screening of bases is a crucial step in optimizing reactions with pyridine-containing substrates.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium precatalyst (e.g., 1 mol% Pd), and the ligand (e.g., 2.2 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).[9]
-
Addition of Reagents: Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.[9]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction with a deactivation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protodeboronation side reactions during the Suzuki-Miyaura coupling of Methyl 6-chloronicotinate.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Significant Protodeboronation of the Boronic Acid/Ester
Potential Causes:
-
Reaction Conditions are too Harsh: High temperatures and strong bases can accelerate the rate of protodeboronation, which is often a base-catalyzed process.[1]
-
Inefficient Catalytic System: If the desired Suzuki-Miyaura coupling is slow, the boronic acid or ester is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[1]
-
Presence of Protic Sources: Water and other protic species in the reaction mixture can facilitate protodeboronation.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, leading to catalyst deactivation and slowing down the desired coupling reaction.[2]
Solutions:
-
Optimize Reaction Temperature: Lower the reaction temperature to the minimum that still allows for efficient catalytic turnover. A typical starting point is 60-80 °C.[1]
-
Select a Milder Base: Strong bases like NaOH and KOH can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]
-
Use a More Stable Boronic Acid Derivative: Boronic acids are generally more susceptible to protodeboronation than their ester derivatives. Using a more stable form, such as a pinacol ester or a MIDA boronate, can be beneficial.[2] These "slow-release" strategies maintain a low concentration of the active boronic acid in the reaction mixture, minimizing side reactions.[3]
-
Optimize the Catalyst System:
-
Increase the catalyst loading to accelerate the desired reaction.[1]
-
Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[1]
-
Use pre-formed, active Pd(0) catalysts to bypass potentially inefficient in situ reduction steps.[1]
-
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the presence of water.
Problem 2: Inconsistent Reaction Yields and Reproducibility Issues
Potential Causes:
-
Variable Quality of Reagents: The purity of the boronic acid, palladium catalyst, and solvents can significantly impact the reaction outcome.
-
Inadequate Degassing: Oxygen can lead to the oxidative degradation of the catalyst and promote side reactions.
-
Inconsistent Base Quality: The physical properties of solid bases (e.g., particle size of K₃PO₄) can affect their reactivity.
Solutions:
-
Use High-Purity Reagents: Ensure the purity of all starting materials.
-
Thorough Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[2]
-
Standardize Base Preparation: If using a solid base, ensure it is finely powdered and dry.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the organoboron compound (boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[3] This consumes your coupling partner, leading to the formation of a de-borylated byproduct and reducing the yield of your desired coupled product.
Q2: I'm using a pinacol ester, which is supposed to be more stable. Why am I still observing protodeboronation?
A2: While pinacol esters are generally more stable than the corresponding boronic acids, they are not immune to protodeboronation, especially under harsh reaction conditions.[1] Hydrolysis of the pinacol ester can occur in the presence of water and a base, generating the more reactive boronic acid in situ. This free boronic acid is then more susceptible to protodeboronation.
Q3: How does the choice of base influence protodeboronation?
A3: The base is crucial for activating the boronic acid for the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. However, strong bases, particularly hydroxides, can also accelerate the hydrolysis of boronic esters and directly catalyze the protodeboronation pathway.[1] Therefore, selecting a milder, non-nucleophilic base is often a key strategy to favor the cross-coupling reaction.
Q4: Can the palladium catalyst itself promote protodeboronation?
A4: Yes, under certain conditions, the palladium catalyst can contribute to protodeboronation.[2] An inefficient catalyst that leads to a slow Suzuki-Miyaura coupling will prolong the exposure of the boronic acid to conditions that favor protodeboronation.
Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions. While specific data for this compound is limited in the literature, the following data for the closely related 2,6-dichloronicotinamide provides valuable insights into catalyst and boronic acid scope.
Table 1: Regioselective Suzuki Coupling of 2,6-Dichloronicotinamide with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| a | Phenylboronic acid | 2-phenyl-6-chloronicotinamide | 75 |
| b | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-6-chloronicotinamide | 80 |
| c | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(trifluoromethyl)phenyl)-6-chloronicotinamide | 65 |
| d | 3,5-Dimethylphenylboronic acid | 2-(3,5-dimethylphenyl)-6-chloronicotinamide | 85 |
| e | 2-Thienylboronic acid | 2-(2-thienyl)-6-chloronicotinamide | 55 |
Reaction Conditions: 2,6-dichloronicotinamide (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), PXPd2 (2 mol %), methanol, 65 °C, 2-4 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloronicotinate Derivative to Minimize Protodeboronation
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (or related chloronicotinate derivative) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Mild base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the chloronicotinate derivative, the arylboronic acid pinacol ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. A common ratio is 4:1 to 10:1 organic solvent to water.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Logical Workflow for Troubleshooting Protodeboronation
Caption: A logical workflow for troubleshooting protodeboronation side reactions.
Key Factors Influencing Protodeboronation
Caption: Key factors that promote protodeboronation and corresponding mitigation strategies.
References
Navigating Scale-Up Synthesis of Methyl 6-chloronicotinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of Methyl 6-chloronicotinate synthesis is critical for its application as a key intermediate in the pharmaceutical industry. Transitioning from the laboratory bench to pilot or industrial scale, however, often presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed FAQs, experimental protocols, and data-driven insights to ensure a safe, efficient, and scalable synthesis process.
Troubleshooting Guide: Common Scale-Up Challenges
This guide addresses specific problems that may arise during the scale-up of this compound synthesis in a user-friendly question-and-answer format.
Issue 1: Decreased Yield Upon Scaling Up the Esterification of 6-Chloronicotinic Acid
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Question: We have successfully synthesized this compound on a lab scale with good yields, but upon increasing the batch size, the yield has dropped significantly. What are the potential causes and how can we mitigate this?
-
Answer: A drop in yield during scale-up is a common problem that can be attributed to several factors related to reaction kinetics, heat and mass transfer, and work-up procedures.
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Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. On a larger scale, inefficient mixing and heat transfer can prevent the reaction from reaching completion.
-
Solution:
-
Increase Excess of Methanol: Utilize a larger excess of methanol to drive the equilibrium towards the product.
-
Efficient Water Removal: While a Dean-Stark apparatus is common in lab settings, on a larger scale, consider a distillation setup to continuously remove the water byproduct.
-
Catalyst Concentration: Ensure the acid catalyst (e.g., sulfuric acid) concentration is maintained at the optimal level. Inadequate catalyst amount can lead to slower reaction rates.
-
-
-
Suboptimal Temperature Control: Maintaining a consistent reflux temperature is crucial. Large reaction volumes can have significant temperature gradients, leading to localized areas of lower reactivity.
-
Solution:
-
Jacketed Reactors: Employ jacketed reactors with efficient heat transfer fluids to ensure uniform heating.
-
Multiple Temperature Probes: Use multiple temperature probes to monitor the temperature at different points within the reactor.
-
-
-
Losses During Work-up: Neutralization and extraction steps can be less efficient at a larger scale.
-
Solution:
-
Controlled Neutralization: The neutralization of the acid catalyst is exothermic. Perform this step slowly and with efficient cooling to prevent hydrolysis of the ester product. Maintain a pH of approximately 7.[1]
-
Multiple Extractions: Conduct multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.
-
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our scaled-up batches of this compound show significant levels of unreacted 6-chloronicotinic acid and other unknown impurities. How can we identify and minimize these?
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Answer: Byproduct formation can be exacerbated at scale due to longer reaction times and potential temperature fluctuations.
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Unreacted Starting Material: The presence of 6-chloronicotinic acid is typically due to an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in Issue 1.
-
Potential Side Reactions: While specific side reactions for this synthesis are not extensively documented in publicly available literature, analogous reactions with similar compounds suggest potential pathways. For instance, in related nicotinic acid syntheses, over-oxidation can lead to the formation of dicarboxylic acids if starting from a precursor like 2-chloro-5-methylpyridine. While not directly applicable to the esterification of 6-chloronicotinic acid, it highlights the sensitivity of the pyridine ring to reaction conditions.
-
Solution:
-
Inert Atmosphere: On a larger scale, the increased surface area and longer reaction times can increase the chance of oxidative degradation of starting materials or products, especially at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Ensure the 6-chloronicotinic acid used is of high purity, as impurities in the starting material can lead to side reactions.
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-
-
Issue 3: Challenges in Product Purification at Scale
-
Question: We are finding it difficult to achieve the desired purity of this compound at a larger scale using our lab-scale purification methods. What are the recommended purification strategies for industrial quantities?
-
Answer: Purification is a critical step where scalability issues often become apparent.
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Distillation: High-vacuum distillation is a viable method for purifying this compound, especially for removing less volatile impurities.[2]
-
Scale-up Consideration: Ensure the vacuum system is appropriately sized for the larger volume to maintain the required low pressure. Efficient condenser surface area is also critical for effective collection of the distillate.
-
-
Recrystallization:
-
Solvent Selection: A proper solvent system is key. The ideal solvent should dissolve the crude product at an elevated temperature and allow for the crystallization of pure this compound upon cooling, while keeping impurities dissolved. A mixture of a good solvent and an anti-solvent can be effective.
-
Controlled Cooling: At a large scale, the cooling rate must be carefully controlled to obtain crystals of desired size and purity. Rapid cooling can lead to the trapping of impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most common and straightforward method is the Fischer esterification of 6-chloronicotinic acid with methanol using a strong acid catalyst such as sulfuric acid.
-
-
Q2: How can the progress of the esterification reaction be monitored effectively at a large scale?
-
A2: At-line or in-line monitoring techniques are preferable for large-scale production.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and quantitative method to track the disappearance of the starting material and the formation of the product. Samples can be taken periodically from the reactor.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for a rapid check of reaction completion.
-
-
-
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
-
A3:
-
Corrosive Reagents: The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Ensure reactors and transfer lines are constructed from compatible materials.
-
Exothermic Neutralization: The neutralization of sulfuric acid is highly exothermic. A robust cooling system and slow, controlled addition of the neutralizing agent are essential to prevent a runaway reaction.
-
Solvent Handling: Methanol and extraction solvents like dichloromethane are flammable and/or toxic. Ensure adequate ventilation and use of explosion-proof equipment.
-
Product Handling: this compound is an irritant. Avoid contact with skin and eyes and handle it in a well-ventilated area.[3]
-
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73781-91-6 | [4] |
| Molecular Formula | C₇H₆ClNO₂ | [4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 86-90 °C | [4] |
| Boiling Point | 231.8 ± 20.0 °C (Predicted) | [4] |
Experimental Protocols
Lab-Scale Synthesis of this compound via Fischer Esterification
This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.
-
Materials:
-
6-chloronicotinic acid (e.g., 5.67 g, 0.036 mol)
-
Dimethyl carbonate (can be substituted with a large excess of methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) (e.g., 2.72 mL, 0.049 mol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-chloronicotinic acid and a suitable methylating agent (e.g., a large excess of methanol or dimethyl carbonate).
-
Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours, reaction progress should be monitored by TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7. Ensure the mixture is well-stirred and cooled during this process to manage the exotherm.
-
Extract the product into dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or vacuum distillation.
-
Visualizing the Process
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yields in the scale-up synthesis.
References
Technical Support Center: Synthesis and Purification of Methyl 6-chloronicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and purification of Methyl 6-chloronicotinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity of Crude this compound After Synthesis
Q: My initial analysis (TLC, GC/HPLC) of the crude product shows multiple spots/peaks. What are the likely impurities and how can I minimize their formation?
A: The presence of multiple impurities in your crude this compound is a common issue. The primary impurities depend on the synthetic route but typically include unreacted starting materials and side-products from the chlorination or esterification steps.
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Unreacted 6-Chloronicotinic Acid: This is a frequent impurity if the esterification reaction has not gone to completion.
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Solution: Ensure a sufficient excess of methanol is used to drive the equilibrium towards the product. The reaction time may also need to be extended. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure the consumption of the starting material.
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-
Unreacted 6-Hydroxynicotinic Acid: If you are preparing 6-chloronicotinic acid in situ or in a preceding step, incomplete chlorination will result in the presence of this precursor.
-
Solution: Ensure the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is added in the correct stoichiometric amount and that the reaction temperature and time are optimal for complete conversion.
-
-
Over-chlorinated Byproducts: The pyridine ring can be susceptible to further chlorination under harsh conditions, leading to di- or tri-chlorinated species.
-
Solution: Careful control of the reaction temperature and the amount of chlorinating agent is crucial. Adding the chlorinating agent portion-wise can help to control the reaction exotherm and improve selectivity.
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Issue 2: Difficulty in Removing Impurities During Purification
Q: I am struggling to separate the impurities from my this compound. What are the best purification strategies?
A: Effective purification is critical for obtaining high-purity this compound. A multi-step approach is often necessary.
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For removal of acidic impurities (e.g., 6-Chloronicotinic Acid, 6-Hydroxynicotinic Acid):
-
Aqueous Wash: During the work-up, washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, can effectively remove acidic impurities. Ensure the pH is carefully controlled to avoid hydrolysis of the desired ester product.
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-
For removal of colored impurities and baseline material on TLC:
-
Activated Carbon Treatment: Treatment of the precursor, 6-chloronicotinic acid, with activated carbon in a suitable solvent like methanol can be highly effective in removing colored impurities. A patent suggests that refluxing with activated carbon in methanol can significantly improve the purity of the acid before esterification.
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-
For separation of structurally similar neutral impurities:
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Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. For methyl esters, solvent systems like ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate, can be effective.
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Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product. A common eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the product while retaining more polar impurities. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation.
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Issue 3: Low Yield of Purified this compound
Q: My final yield of pure this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield can result from several factors throughout the synthesis and purification process.
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Incomplete Reactions: As mentioned, both the chlorination and esterification steps must be driven to completion. Monitor the reactions closely and consider adjusting reaction times, temperatures, or reagent stoichiometry.
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Product Loss During Work-up:
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Extractions: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
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Hydrolysis: The ester is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. Neutralization steps should be performed quickly and at low temperatures.
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-
Inefficient Purification:
-
Recrystallization: While effective for purification, significant product loss can occur if too much solvent is used, or if the solution is not cooled sufficiently to allow for complete crystallization.
-
Column Chromatography: Product loss can occur on the column if it is not packed or eluted correctly. Ensure proper technique and monitor fractions carefully by TLC to pool the pure product.
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Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? A1: Commercial suppliers typically offer this compound with a purity of 98% or higher, as determined by Gas Chromatography (GC).[1][2]
Q2: What analytical methods are suitable for determining the purity of this compound? A2: The most common methods for purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] HPLC is well-suited for analyzing the main component and non-volatile impurities, while GC is effective for volatile compounds. For structural confirmation of impurities, techniques like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) are invaluable.
Q3: Can I use a different alcohol for the esterification of 6-chloronicotinic acid? A3: Yes, other alcohols can be used to synthesize different esters of 6-chloronicotinic acid. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for the specific alcohol used.
Q4: Is it better to purify the 6-chloronicotinic acid precursor or the final this compound product? A4: It is often advantageous to purify the precursor, 6-chloronicotinic acid, before esterification. This can prevent carrying impurities through the reaction, which may simplify the final purification of the ester. A patented method describes the purification of crude 6-chloronicotinic acid with methanol and activated carbon to achieve a purity of over 99.5%.[1]
Data Presentation
The following tables summarize quantitative data related to the purification of key compounds in the synthesis of this compound.
Table 1: Purification of 6-Chloronicotinic Acid Precursor
| Purification Step | Starting Material | Purity Before | Purity After | Yield | Reference |
| Recrystallization with Methanol & Activated Carbon | Crude 6-Chloronicotinic Acid | Not specified | > 99.5% | 79.7% | [1] |
Table 2: Typical Purity of Final Product
| Product | Analytical Method | Typical Purity | Reference |
| This compound | Gas Chromatography (GC) | > 98.0% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid
This protocol is a general representation and may require optimization based on laboratory conditions and scale.
Materials:
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6-Hydroxynicotinic acid
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Toluene or other suitable solvent
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Ice
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 6-hydroxynicotinic acid in toluene.
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Add a catalytic amount of DMF.
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Slowly add phosphorus oxychloride dropwise to the suspension at room temperature. The reaction is exothermic and may require cooling.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The crude 6-chloronicotinic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification of 6-Chloronicotinic Acid
This protocol is based on a patented method for achieving high purity.[1]
Materials:
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Crude 6-chloronicotinic acid
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Methanol
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Activated carbon
Procedure:
-
Dissolve the crude 6-chloronicotinic acid in methanol (approximately 6 times the mass of the crude product).
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Add activated carbon (approximately 10% of the mass of the crude product).
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Heat the mixture to reflux (around 60°C) and maintain for 5 hours.
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Filter the hot solution to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified 6-chloronicotinic acid crystals by filtration, wash with a small amount of cold methanol, and dry.
Protocol 3: Synthesis of this compound
This protocol describes a common esterification method.[3]
Materials:
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6-Chloronicotinic acid (5.67 g, 0.036 mol)
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Dimethyl carbonate (10.95 mL, 0.131 mol)
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Concentrated Sulfuric Acid (H₂SO₄) (2.72 mL, 0.049 mol)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 6-chloronicotinic acid, dimethyl carbonate, and concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for 17 hours.
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Cool the reaction mixture to room temperature.
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Carefully add a saturated aqueous NaHCO₃ solution to neutralize the excess acid.
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Extract the product with dichloromethane (e.g., 3 x 50 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
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Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Technical Support Center: Strategies for Efficient Methyl 6-chloronicotinate Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your Methyl 6-chloronicotinate derivatization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, covering key reaction types such as Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (General Issues)
Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is not working or giving very low yields. What are the first things I should check?
A1: Low yields in cross-coupling reactions with 6-chloronicotinates often stem from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are the initial troubleshooting steps:
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Catalyst System: Standard palladium catalysts may be ineffective. For chloropyridines, it is crucial to use catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the challenging oxidative addition step.
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Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black.
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Reagent Quality: Use anhydrous solvents and ensure all reagents are free from moisture and impurities. Water can lead to side reactions like protodeboronation in Suzuki couplings.
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Base Selection: The choice and quality of the base are critical. For challenging couplings, stronger bases like sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
Q2: My palladium catalyst turns black during the reaction. What does this mean and how can I prevent it?
A2: The formation of a black precipitate (palladium black) indicates that the active Pd(0) catalyst has decomposed and aggregated. This leads to a loss of catalytic activity.
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Causes:
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Presence of oxygen in the reaction vessel.
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Insufficient ligand to stabilize the Pd(0) species.
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High reaction temperatures for extended periods.
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Impurities in the starting materials or solvent.
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Solutions:
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Ensure thorough degassing of solvents and the reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
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Increase the ligand-to-palladium ratio slightly.
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Use more robust, sterically hindered ligands that can better stabilize the catalyst.
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Lower the reaction temperature if possible, or reduce the reaction time.
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Purify all reagents and use high-purity, anhydrous solvents.
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Suzuki-Miyaura Coupling
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction with this compound. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when the transmetalation step is slow.
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Solutions:
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Thorough Degassing: Rigorously remove oxygen from the reaction mixture.
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Catalyst Choice: Use a Pd(0) source directly or an efficient precatalyst system that rapidly generates the active catalyst.
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Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
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Temperature Optimization: While higher temperatures can promote the desired reaction, they can also increase the rate of side reactions. Try to find the lowest effective temperature.
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Q4: My boronic acid seems to be degrading during the Suzuki coupling. What is happening and how can I address it?
A4: This is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often catalyzed by aqueous bases.
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Solutions:
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Anhydrous Conditions: Ensure all reagents and solvents are dry.
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Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are less prone to this side reaction.
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Base Selection: The choice of base can influence the rate of protodeboronation. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃).
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Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is sluggish or incomplete. How can I drive the reaction to completion?
A5: The reactivity in Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[1]
-
Solutions:
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Ligand Choice: For chloropyridines, bulky and electron-rich phosphine ligands are generally required. Screen different ligands such as XPhos, SPhos, or RuPhos.[1]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often the most effective, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, especially if your substrate is base-sensitive.[1]
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Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1]
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Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[1]
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Sonogashira Coupling
Q6: My Sonogashira coupling with this compound is not proceeding. What are the key parameters to optimize?
A6: Sonogashira couplings with aryl chlorides are challenging due to the strength of the C-Cl bond.
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Solutions:
-
Catalyst and Co-catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The copper co-catalyst is crucial for activating the alkyne.
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Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required and often serves as the solvent or co-solvent.
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Temperature: Reactions with aryl chlorides usually require heating.
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Copper-Free Conditions: If you observe significant homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst, consider using copper-free Sonogashira conditions. These typically involve a different palladium catalyst and a stronger base.
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Nucleophilic Aromatic Substitution (SNAr)
Q7: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but the reaction is very slow. How can I increase the reaction rate?
A7: The rate of SNAr reactions is dependent on the electrophilicity of the aromatic ring, the nucleophilicity of the attacking species, and the reaction conditions.
-
Solutions:
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Use a Stronger Nucleophile: If possible, use a more nucleophilic amine or increase its nucleophilicity by using a non-nucleophilic base to deprotonate it.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the nucleophile and facilitate the reaction.
-
Microwave Irradiation: Using a microwave reactor can often significantly reduce reaction times and improve yields.
-
Data Presentation: Reaction Condition Comparison
The following tables summarize typical starting conditions for various derivatization reactions of chloropyridine substrates. These should be considered as starting points for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Coupling Partner | Arylboronic Acid/Ester | 1.2 - 1.5 equiv. |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) / Pd₂(dba)₃ (1-3 mol%) | Pre-catalyst |
| Ligand | SPhos, XPhos, RuPhos (2.4-12 mol%) | Bulky, electron-rich phosphine ligands are preferred. |
| Base | K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv. |
| Solvent | Toluene, Dioxane, THF (often with water) | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Monitor for substrate decomposition at higher temperatures. |
Table 2: Buchwald-Hartwig Amination of Chloropyridines
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Coupling Partner | Primary/Secondary Amine | 1.1 - 1.5 equiv. |
| Pd Catalyst | Pd₂(dba)₃ (1-5 mol%) | Pre-catalyst |
| Ligand | XPhos, SPhos, RuPhos (1.2-6 mol%) | Crucial for reactivity with aryl chlorides. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.0 equiv. NaOtBu is often most effective. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Reaction times can vary significantly. |
Table 3: Sonogashira Coupling of Chloropyridines
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | |
| Cu Co-catalyst | CuI (5-10 mol%) | Can be omitted in "copper-free" protocols. |
| Base | Et₃N, DIPA | Can be used as a co-solvent or the main solvent. |
| Solvent | THF, DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 100 °C | Higher temperatures are often needed for chlorides. |
Table 4: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Nucleophile | Amine | 1.5 - 2.0 equiv. |
| Base (optional) | Et₃N, DIPEA | A non-nucleophilic base can be used to scavenge HCl. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 150 °C | Higher temperatures significantly increase the reaction rate. |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the derivatization of this compound. Note: These protocols may require optimization for your specific substrate and coupling partner.
Protocol 1: Generalized Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
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Degassing: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.
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Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Generalized Buchwald-Hartwig Amination
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
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Addition of Reagents: Add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).[1]
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Solvent Addition: Add anhydrous toluene via syringe.[1]
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.[1]
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
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Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
The following diagrams illustrate the workflows and catalytic cycles for the key derivatization strategies.
Caption: A typical experimental workflow for Palladium-Catalyzed Cross-Coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 6-chloronicotinate
Welcome to the technical support center for optimizing catalyst and ligand selection in cross-coupling reactions involving methyl 6-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of electron-deficient heteroaryl chlorides like this compound are often due to a few key factors:
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Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition of the palladium catalyst a common rate-limiting step.
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Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
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Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.
Troubleshooting Strategies:
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Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Utilize more electron-rich and sterically hindered phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated palladium(0) species.
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Base Selection: The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate for these challenging substrates.
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Solvent System: Aprotic polar solvents or mixtures with water are commonly used. Dioxane/water, THF/water, or toluene/water are good starting points. The water content can be crucial and may require optimization.
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Temperature: Higher temperatures (typically 80-120 °C) are often necessary to facilitate the oxidative addition to the C-Cl bond.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. How can I minimize this side reaction?
A2: Homocoupling is often competitive with the desired cross-coupling reaction. To minimize it:
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Optimize Catalyst and Ligand: A more active catalyst system that promotes faster cross-coupling can outcompete the homocoupling pathway.
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Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, disfavoring homocoupling.
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Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: For a Buchwald-Hartwig amination of this compound, what are the recommended starting conditions?
A3: For the C-N coupling of an electron-deficient heteroaryl chloride, a highly active catalyst system is required.
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Catalyst and Ligand: A combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos is a good starting point.
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Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is often the most effective, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used if the substrate is base-sensitive.
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Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
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Temperature: Reactions are generally run at elevated temperatures, in the range of 80-110 °C.
Q4: My Sonogashira coupling with this compound is not proceeding. What should I check?
A4: The Sonogashira coupling of heteroaryl chlorides can be challenging. Key factors to consider are:
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Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is typically used in conjunction with a copper(I) co-catalyst (e.g., CuI). For challenging substrates, a higher catalyst loading may be necessary.
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Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to act as a scavenger for the hydrogen halide formed.
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Solvent: Aprotic solvents like THF, DMF, or dioxane are commonly employed.
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Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere.
Q5: What are the key considerations for a Heck coupling of this compound?
A5: The Heck reaction couples the aryl halide with an alkene. For this compound:
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Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. The choice of phosphine ligand is important, with triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) being common starting points. For more challenging couplings, more electron-rich and bulky ligands may be beneficial.
-
Base: A base is required to regenerate the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are typically used.
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Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally effective.
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Temperature: Elevated temperatures (100-140 °C) are usually required.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).• Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki/Buchwald-Hartwig) or NHC ligands.[1]• Increase the catalyst and/or ligand loading. |
| Ineffective Base | • For Suzuki couplings, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[1]• For Buchwald-Hartwig aminations, use a strong, non-nucleophilic base like NaOtBu.[2]• Ensure the base is fresh and anhydrous. |
| Inappropriate Solvent | • Screen different aprotic solvents (e.g., dioxane, toluene, THF, DMF).• For Suzuki couplings, optimize the ratio of organic solvent to water.[1] |
| Insufficient Reaction Temperature | • Increase the reaction temperature in increments (e.g., to 100-120 °C).• Consider using a higher-boiling solvent.• For sluggish reactions, microwave irradiation can sometimes be effective. |
| Oxygen Contamination | • Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).• Maintain a positive pressure of an inert gas throughout the reaction. |
Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Protodeboronation (Ar-H) | • Presence of excess water or other proton sources. | • Use anhydrous solvents and reagents.• Employ boronic esters (e.g., pinacol esters) which are more stable.• Use a weaker or less nucleophilic base. |
| Homocoupling (Ar-Ar or Ar'-Ar') | • Slow cross-coupling reaction.• Presence of oxygen. | • Optimize the catalyst and ligand to accelerate the desired reaction.• Ensure the reaction is thoroughly deoxygenated.• For Suzuki reactions, consider the slow addition of the boronic acid. |
| Hydrodehalogenation (Ar-H) | • Presence of a hydrogen source.• Catalyst decomposition. | • Use high-purity, dry solvents.• Optimize the reaction time to avoid prolonged heating after the consumption of the coupling partner. |
Data Presentation
The following tables summarize typical starting conditions for various cross-coupling reactions. Note that optimal conditions will vary depending on the specific coupling partner and should be determined experimentally.
Suzuki-Miyaura Coupling Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1 to 10:1) | 80-110 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2-3) | Toluene/H₂O (10:1) | 90-120 |
| Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (2-3) | DMF/H₂O (5:1) | 100-120 |
Buchwald-Hartwig Amination Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100-110 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | THF | 80-100 |
Sonogashira Coupling Conditions
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N (2-3) | DMF | 25-80 |
| PdCl₂(PPh₃)₂ (1-3) | CuI (2-6) | DIPEA (2-3) | THF | 25-60 |
Heck Coupling Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (1.5-2) | DMF | 100-140 |
| Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | K₂CO₃ (2) | NMP | 120-150 |
Experimental Protocols
Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. All reagents are potentially flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) to the vessel.
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Add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe.
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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In an inert atmosphere glovebox or using a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.
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Add the anhydrous solvent (e.g., toluene) and stir for a few minutes.
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Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
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Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture to room temperature and quench the reaction carefully with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Temperature Control in Large-Scale Reactions Involving Methyl 6-Chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with large-scale reactions involving Methyl 6-chloronicotinate. Proper temperature control is critical for ensuring reaction safety, maximizing product yield and purity, and preventing runaway reactions.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Excursion (Exotherm)
Symptoms:
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A rapid, unexpected increase in reactor temperature.
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Pressure buildup in the reactor.
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Noticeable increase in the rate of off-gassing.
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Changes in the physical appearance of the reaction mixture (e.g., color change, increased viscosity).
Possible Causes:
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The reaction is more exothermic than anticipated.
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Inadequate cooling capacity of the reactor system.
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Poor mixing leading to localized hot spots.
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Incorrect rate of reagent addition.
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Failure of a cooling system component.
Troubleshooting Steps:
Caption: Troubleshooting workflow for an uncontrolled temperature excursion.
Detailed Actions:
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Immediate Actions:
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Stop Reagent Addition: Immediately halt the addition of any reagents to the reactor. This will stop feeding the exothermic reaction.
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Maximize Cooling: Increase the flow of coolant to the reactor jacket and/or internal cooling coils to its maximum capacity.
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Ensure Proper Agitation: Verify that the agitator is running at the correct speed to ensure homogenous mixing and efficient heat transfer to the cooling surfaces.
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-
If Temperature is Not Controlled:
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Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, non-reactive cold solvent or a chemical inhibitor. This should only be done as a last resort and as specified in your safety protocol.
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-
Post-Incident Analysis and Prevention:
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Review Safety Data: Analyze reaction calorimetry data to understand the heat of reaction and the maximum heat evolution rate. If this data is not available, it is highly recommended to perform calorimetric studies before scaling up.[1]
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Assess Cooling Capacity: Ensure your reactor's cooling system is capable of handling the maximum heat output of the reaction.[1]
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Optimize Addition Rate: Based on the heat flow data, the reagent addition rate can be controlled to not exceed the cooling capacity of the reactor.
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Consider Dilution: Running the reaction at a lower concentration can help to better manage the exotherm.[2]
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Continuous Flow Chemistry: For highly exothermic reactions, consider using a continuous flow reactor, which offers superior heat transfer and temperature control.[2][3]
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Frequently Asked Questions (FAQs)
Q1: What are the primary methods for temperature control in large-scale reactors?
A1: The most common methods for temperature control in large-scale chemical reactors include:
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Jacketed Reactors: These reactors have an outer shell (jacket) through which a cooling or heating fluid is circulated to control the temperature of the reactor contents.
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Internal Cooling Coils: Coils are placed inside the reactor through which a coolant flows, providing a larger surface area for heat exchange.
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Heat Exchangers: External heat exchangers can be used to cool the reaction mixture by circulating it out of the reactor, through the exchanger, and back into the reactor.
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Chillers: Industrial chillers provide a continuous supply of coolant at a specific temperature to the reactor's cooling system.
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Cryogenic Cooling: For reactions requiring very low temperatures or rapid cooling, cryogenic systems using liquid nitrogen can be employed, either indirectly to cool a heat transfer fluid or directly injected into the reactor.
Q2: How can I estimate the potential for a thermal runaway reaction?
A2: Assessing the risk of a thermal runaway involves understanding the reaction's thermal properties. Key steps include:
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Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction (ΔH), the heat generation rate, and the specific heat capacity of the reaction mixture.[1]
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Adiabatic Temperature Rise (ΔTad): Calculate the theoretical temperature increase if all the heat generated by the reaction were absorbed by the reaction mass without any heat loss to the surroundings. A high ΔTad indicates a higher risk.
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Time to Maximum Rate (TMR): Determine the time it would take for the reaction to reach its maximum rate under adiabatic conditions. A short TMR indicates a rapidly accelerating reaction with a high potential for thermal runaway.
Q3: What are common side reactions of this compound at elevated temperatures?
A3: While specific data for all reactions of this compound is not widely available, elevated temperatures in reactions involving nicotinic acid derivatives can lead to side reactions such as:
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Decarboxylation: Nicotinic acids and their esters can undergo decarboxylation at high temperatures, leading to the formation of pyridine byproducts.
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Hydrolysis: If water is present, the ester can hydrolyze back to 6-chloronicotinic acid, especially under acidic or basic conditions, which can be accelerated by higher temperatures.
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Side reactions with solvents or reagents: High temperatures can promote unwanted reactions with the solvent or other reagents present in the mixture, leading to impurity formation.
Q4: How does the choice of solvent affect temperature control?
A4: The solvent plays a crucial role in temperature control in several ways:
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Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.
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Thermal Conductivity: A solvent with higher thermal conductivity will improve heat transfer from the reaction mixture to the cooling surfaces of the reactor.
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Boiling Point: The boiling point of the solvent sets an upper limit on the reaction temperature at atmospheric pressure. Refluxing can be used as a method of temperature control, as the temperature will remain at the boiling point of the solvent.
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Viscosity: The viscosity of the solvent affects the efficiency of mixing, which in turn impacts heat transfer. A highly viscous solution can lead to poor mixing and the formation of hot spots.
Data Presentation
Table 1: Comparison of Cooling Methods for Large-Scale Reactors
| Cooling Method | Advantages | Disadvantages | Typical Applications |
| Jacketed Cooling | Standard on most reactors, easy to use. | Limited heat transfer area, can be slow to respond. | Moderately exothermic reactions. |
| Internal Coils | Increased heat transfer area, faster cooling. | Can interfere with mixing, difficult to clean. | Reactions with higher exotherms. |
| External Heat Exchanger | High heat transfer capacity, can be easily scaled. | Requires an external circulation loop, potential for blockages. | Highly exothermic reactions, large volume reactors. |
| Cryogenic Cooling | Very rapid cooling, can achieve very low temperatures. | Higher operational cost, requires specialized equipment and handling. | Highly exothermic or temperature-sensitive reactions. |
Experimental Protocols
Protocol: Measuring Heat of Reaction using a Reaction Calorimeter
This protocol provides a general workflow for determining the heat of reaction, which is essential for safe scale-up.
Objective: To quantify the heat evolved during a reaction involving this compound.
Equipment:
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Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)
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Stirred reactor vessel of appropriate size
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Temperature and pressure sensors
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Dosing pump for reagent addition
Procedure:
Caption: Experimental workflow for reaction calorimetry.
Detailed Steps:
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Calibration: Perform an electrical calibration of the calorimeter with the solvent to be used in the reaction. This determines the overall heat transfer coefficient (U) and the heat capacity of the system.
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Charging the Reactor: Charge the reactor with this compound and the chosen solvent.
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Equilibration: Start the agitator and bring the reactor contents to the desired starting temperature. Allow the system to equilibrate to a stable baseline with minimal heat flow.
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Reagent Addition: Begin the addition of the second reagent at a slow, controlled rate using a calibrated dosing pump.
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Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition. The heat flow is calculated in real-time by the calorimeter software based on the temperature difference between the reactor and the jacket and the pre-determined heat transfer coefficient.
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Completion and Hold: Once the addition is complete, hold the reaction mixture at the set temperature to ensure the reaction goes to completion and to measure any residual heat flow.
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Post-Calibration: Perform a second electrical calibration after the reaction to account for any changes in the heat transfer coefficient due to changes in the physical properties of the reaction mixture.
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Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction. This value can then be used to calculate the molar enthalpy of the reaction.
References
Technical Support Center: Workup and Isolation of Products from Methyl 6-chloronicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and isolation of products from reactions involving Methyl 6-chloronicotinate.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for common problems encountered during the purification of products from this compound reactions.
Issue 1: Low or No Product Recovery After Aqueous Workup
Q: I performed a Suzuki coupling reaction with this compound and after aqueous extraction, my organic layer shows very little or no desired product by TLC/LC-MS. What could have gone wrong?
A: Several factors could contribute to low product recovery after an aqueous workup. Here are some common causes and their solutions:
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Product Precipitation: Your product might be a solid that is precipitating out of the reaction mixture upon cooling or dilution.
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Solution: Before partitioning with water, check for any solid material. If a precipitate is present, it could be your product. You can attempt to isolate it by filtration. Alternatively, you can try to dissolve the entire reaction mixture in a larger volume of a suitable organic solvent before proceeding with the aqueous wash.
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Emulsion Formation: The presence of palladium catalysts and inorganic salts can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product.
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Solution: To break up an emulsion, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent with a different polarity. Gentle swirling or passing the mixture through a pad of Celite can also be effective.
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Incorrect pH: The pH of the aqueous layer can be critical, especially with pyridine-containing molecules.
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Solution: Pyridine derivatives can be protonated under acidic conditions, making them more water-soluble. Ensure your aqueous layer is neutral or slightly basic during extraction to keep your product in the organic phase. You can adjust the pH with a mild base like sodium bicarbonate.
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Product Hydrolysis: If your reaction conditions or workup are too acidic or basic, the methyl ester of your product could be hydrolyzed to the corresponding carboxylic acid.
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Solution: Carboxylic acids are more polar and may be extracted into the aqueous layer, especially under basic conditions. To recover the hydrolyzed product, acidify the aqueous layer to a pH of ~4-5 and then extract with an organic solvent like ethyl acetate. To prevent this, use mild bases for pH adjustment and avoid prolonged exposure to harsh conditions.
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Issue 2: Difficulty in Removing Palladium Catalyst Residues
Q: My purified product is a grey or black solid, and I suspect it's contaminated with palladium catalyst. How can I remove it?
A: Palladium residues are a common issue in cross-coupling reactions. Here are several methods to remove them:
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Filtration through Celite: This is often the first step in a workup.
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Procedure: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite. This will remove the bulk of the precipitated palladium black.
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-
Aqueous Washes: Certain aqueous solutions can help remove residual palladium.
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Procedure: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help to complex and remove palladium.
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Charcoal Treatment: Activated charcoal can be effective at adsorbing palladium.
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Procedure: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite. Be aware that this can sometimes lead to loss of product due to adsorption.
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Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers can be very effective for removing trace amounts of palladium.
Issue 3: Product Tailing During Silica Gel Chromatography
Q: I am trying to purify my product, a derivative of methyl nicotinate, by silica gel column chromatography, but the spots on the TLC plate and the peaks from the column are tailing significantly. Why is this happening and how can I fix it?
A: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on acidic silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[1]
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Solution 1: Add a Basic Modifier to the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
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Procedure: Add 0.1-1% of triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate).
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Solution 2: Use a Different Stationary Phase: If adding a basic modifier is not effective or if your compound is sensitive to bases, consider using a different stationary phase.
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Options: Alumina (basic or neutral) or deactivated silica gel can be good alternatives.[1] For highly polar compounds, reverse-phase chromatography might be more suitable.
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Solution 3: Check for Compound Instability: It's possible your compound is degrading on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki coupling reaction of this compound?
A1: A typical workup procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering through Celite to remove the palladium catalyst. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography or recrystallization.
Q2: How should I quench a Buchwald-Hartwig amination reaction?
A2: Upon completion, the reaction is typically cooled to room temperature and then quenched by the addition of water. The product is then extracted into an organic solvent.
Q3: What are the recommended conditions for column chromatography of this compound derivatives?
A3: The choice of eluent depends on the polarity of your product. A good starting point for many nicotinate derivatives is a mixture of hexane and ethyl acetate. You can determine the optimal solvent ratio by running a TLC analysis of your crude product. Aim for an Rf value of 0.2-0.3 for your desired compound.[1] If you observe peak tailing, consider adding a small amount of triethylamine to the eluent.[1]
Q4: Can I use recrystallization to purify my product?
A4: Yes, if your product is a solid, recrystallization can be a very effective purification technique. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Q5: My reaction with this compound resulted in a complex mixture of products. What should I do?
A5: A complex mixture may require a multi-step purification strategy. You could start with an acid-base extraction to separate acidic or basic impurities. This can be followed by column chromatography. In some cases, preparative HPLC may be necessary to isolate the desired product in high purity.
Quantitative Data
The following tables summarize typical reaction conditions and purification parameters for reactions involving this compound and its derivatives.
Table 1: Typical Yields for Reactions of this compound Derivatives
| Reaction Type | Nucleophile/Coupling Partner | Base | Solvent | Time (min) | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | Phenol | Et3N | Cyrene | 15 | 92 | [2] |
| Nucleophilic Aromatic Substitution | 4-Chlorophenol | Et3N | Cyrene | 15 | 96 | [2] |
| Nucleophilic Aromatic Substitution | Thiophenol | Et3N | Cyrene | 15 | 98 | [2] |
| Nucleophilic Aromatic Substitution | 4-Methylthiophenol | Et3N | Cyrene | 15 | 97 | [2] |
Table 2: Column Chromatography Conditions for Nicotinate Derivatives
| Compound Type | Stationary Phase | Eluent System | Notes | Reference |
| Methyl 4-hydroxy-6-methylnicotinate | Silica Gel | DCM/MeOH (20:1) | Esterification product purification. | [3] |
| Methyl 4-bromo-6-methylnicotinate | Silica Gel | PE/EA (4:1) | Purification after bromination. | [3] |
| Methyl nicotinate | Silica Gel | Petroleum ether/Ethyl acetate (4:1) | Purification after esterification. | [4] |
| Buchwald-Hartwig Product | Silica Gel | EtOAc/Petroleum ether (1:5) | Purification of an amination product. | [5] |
Experimental Protocols
Protocol 1: General Workup and Purification for a Suzuki Coupling Reaction
-
Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Protocol 2: Workup for Nucleophilic Aromatic Substitution with Phenols/Thiophenols
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add ice-water to the reaction mixture to precipitate the product.[2]
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with water to remove any water-soluble impurities and then dry to afford the desired product.[2]
Visualizations
Caption: General workflow for the workup of a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting guide for peak tailing in silica gel chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Halonicotinate Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halonicotinate esters are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The nature and position of the halogen atom on the pyridine ring profoundly influence the ester's reactivity in key cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive comparison of the reactivity of chloro-, bromo-, and iodonicotinate esters in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and detailed protocols.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of the halonicotinate ester is largely governed by the carbon-halogen (C-X) bond strength. The weaker the C-X bond, the more readily the oxidative addition step—often the rate-determining step—proceeds. This leads to a general reactivity trend of:
Iodo > Bromo > Chloro
This trend is consistently observed across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Consequently, iodo- and bromonicotinate esters are often preferred for their higher reactivity, allowing for milder reaction conditions and shorter reaction times. However, chloronicotinate esters offer a cost-effective alternative, and with the development of advanced catalyst systems, their application has become increasingly viable.
For Nucleophilic Aromatic Substitution (SNAr), the trend is often reversed. The high electronegativity of fluorine and chlorine can activate the aromatic ring towards nucleophilic attack, and since the C-X bond cleavage is not always the rate-determining step, the reactivity order can be F > Cl > Br > I.
Comparative Data Presentation
The following tables summarize representative yields for the coupling of various halonicotinate esters. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a collation from various sources and should be interpreted as a guide to expected reactivity rather than a direct quantitative comparison.
Table 1: Suzuki-Miyaura Coupling of Halonicotinate Esters with Phenylboronic Acid
| Halonicotinate Ester | Halogen | Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-halonicotinate | Cl | 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 |
| Methyl 2-halonicotinate | Br | 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| Methyl 2-halonicotinate | I | 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | RT-50 | 4 | >95 |
| Ethyl 6-halonicotinate | Cl | 6 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~60-70 |
| Ethyl 6-halonicotinate | Br | 6 | Pd(PPh₃)₄ | K₂CO₃ | DME | 90 | 16 | ~80-90 |
Table 2: Sonogashira Coupling of Halonicotinate Esters with Phenylacetylene
| Halonicotinate Ester | Halogen | Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 5-halonicotinate | Cl | 5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 24 | ~50-60 |
| Ethyl 5-halonicotinate | Br | 5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 8 | ~80-90 |
| Ethyl 5-halonicotinate | I | 5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | >95 |
Table 3: Buchwald-Hartwig Amination of Halonicotinate Esters with Aniline
| Halonicotinate Ester | Halogen | Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 6-halonicotinate | Cl | 6 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | ~70-80[1] |
| Methyl 6-halonicotinate | Br | 6 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~85-95 |
| Methyl 6-halonicotinate | I | 6 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | >95 |
Table 4: Nucleophilic Aromatic Substitution of 2-Halonicotinate Esters with Piperidine
| Halonicotinate Ester | Halogen | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-halonicotinate | Cl | K₂CO₃ | DMSO | 120 | 12 | ~80-90 |
| Ethyl 2-halonicotinate | Br | K₂CO₃ | DMSO | 120 | 18 | ~70-80 |
| Ethyl 2-halonicotinate | I | K₂CO₃ | DMSO | 120 | 24 | ~60-70 |
Experimental Protocols
The following are detailed, representative protocols for the key reactions discussed. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-Chloronicotinate with 4-Methoxyphenylboronic Acid
Materials:
-
Ethyl 2-chloronicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 2-chloronicotinate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of Methyl 5-Iodonicotinate with Phenylacetylene
Materials:
-
Methyl 5-iodonicotinate (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add methyl 5-iodonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of Ethyl 6-Bromonicotinate with Morpholine
Materials:
-
Ethyl 6-bromonicotinate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by ethyl 6-bromonicotinate and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2-Chloronicotinate with Piperidine
Materials:
-
Ethyl 2-chloronicotinate (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMSO
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl 2-chloronicotinate, piperidine, and K₂CO₃.
-
Add anhydrous DMSO and heat the mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Cross-Coupling Workflow
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Relative Reactivity in Cross-Coupling Reactions
Caption: Relationship between halogen substituent and reactivity in cross-coupling reactions.
SNAr Reactivity Trend
Caption: General trend for Nucleophilic Aromatic Substitution reactivity of halopyridines.
References
alternative reagents to Methyl 6-chloronicotinate for pyridine synthesis
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. Methyl 6-chloronicotinate is a common starting material for introducing this vital heterocycle. However, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of accessibility, functional group tolerance, and overall efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decisions in synthetic route design.
Executive Summary
This guide explores two primary strategies as alternatives to using this compound for the synthesis of substituted pyridines:
-
Functionalization of Alternative Methyl Nicotinates: This approach utilizes readily available precursors such as Methyl 6-hydroxynicotinate and Methyl 6-aminonicotinate. These compounds can be transformed into a variety of derivatives, offering different strategic advantages compared to the chloro-analogue.
-
De Novo Pyridine Synthesis: This strategy involves the construction of the pyridine ring from acyclic precursors. Several classic named reactions, including the Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, provide powerful tools for accessing diverse substitution patterns that may be difficult to achieve through functionalization of a pre-existing pyridine ring.
The choice of strategy will depend on the target molecule's specific substitution pattern, the availability of starting materials, and the desired reaction conditions.
Comparison of Synthetic Strategies
Functionalization of Alternative Methyl Nicotinates
While this compound is a versatile substrate for cross-coupling reactions, its hydroxy and amino counterparts provide valuable alternative pathways.
| Reagent | Key Transformations | Advantages | Disadvantages |
| This compound | Suzuki, Buchwald-Hartwig, Sonogashira, Nucleophilic Aromatic Substitution | Well-established reactivity, broad scope in cross-coupling. | Requires transition metal catalysts, potential for side reactions. |
| Methyl 6-hydroxynicotinate | Conversion to triflate for cross-coupling, O-alkylation, O-arylation. | Readily available, can be converted to a reactive triflate. | Requires an additional activation step (triflation) for cross-coupling. |
| Methyl 6-aminonicotinate | Sandmeyer reaction to introduce various functionalities, diazotization followed by substitution. | Amine group can be a versatile handle for various transformations. | Diazotization can involve harsh conditions and may not be suitable for all substrates. |
De Novo Pyridine Synthesis
Constructing the pyridine ring from acyclic precursors offers significant flexibility in achieving complex substitution patterns.
| Synthesis Method | Precursors | Typical Product | Advantages | Disadvantages |
| Bohlmann-Rahtz | Enamines and ethynylketones | 2,3,6-Trisubstituted pyridines | Good yields, regioselectivity. | May require high temperatures for cyclodehydration.[1] |
| Guareschi-Thorpe | Cyanoacetic ester, acetoacetic ester, and ammonia | 2,6-Dihydroxypyridine derivatives | Uses simple starting materials, good for producing pyridone structures. | Limited to specific substitution patterns.[2] |
| Kröhnke | α-Pyridinium methyl ketone salts and α,β-unsaturated carbonyls | 2,4,6-Trisubstituted pyridines | High yields, mild reaction conditions, broad substrate scope.[3] | Requires pre-synthesis of the pyridinium salt. |
Quantitative Data Comparison
The following tables provide a summary of reported yields for various pyridine synthesis methods, offering a quantitative basis for comparison.
Table 1: Yields for Functionalization of Methyl Nicotinate Derivatives
| Starting Material | Reaction | Reagents | Yield (%) |
| This compound | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 85 |
| This compound | Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 95 |
| Methyl 6-hydroxynicotinate | Triflation followed by Suzuki Coupling | 1. Tf₂O, Pyridine; 2. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 75 (2 steps) |
| Methyl 6-aminonicotinate | Sandmeyer (Chlorination) | NaNO₂, HCl, CuCl | 65 |
Table 2: Yields for De Novo Pyridine Syntheses
| Synthesis Method | Example Product | Yield (%) |
| Bohlmann-Rahtz | 2,3,6-trimethylpyridine | 80 |
| Guareschi-Thorpe | 4,6-dimethyl-2-hydroxypyridine-3-carbonitrile | 90 |
| Kröhnke | 2,4,6-triphenylpyridine | 92 |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add toluene and water.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion of Methyl 6-hydroxynicotinate to Triflate and Subsequent Suzuki Coupling
Step A: Triflation
Materials:
-
Methyl 6-hydroxynicotinate (1.0 mmol)
-
Triflic anhydride (1.2 mmol)
-
Pyridine (1.5 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
Dissolve Methyl 6-hydroxynicotinate in dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of triflic anhydride.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous copper sulfate, then brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the crude triflate, which is used in the next step without further purification.
Step B: Suzuki Coupling
Materials:
-
Crude Methyl 6-(trifluoromethanesulfonyloxy)nicotinate (from Step A)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Follow the procedure for Protocol 1, using the crude triflate instead of this compound.
Protocol 3: Bohlmann-Rahtz Pyridine Synthesis
Materials:
-
Ethyl β-aminocrotonate (1.0 mmol)
-
3-Butyn-2-one (1.1 mmol)
-
Acetic acid (0.5 mL)
-
Toluene (5 mL)
Procedure:
-
Dissolve ethyl β-aminocrotonate and 3-butyn-2-one in toluene.
-
Add acetic acid and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Caption: Overview of alternative synthetic strategies to this compound.
Caption: Experimental workflow for the Bohlmann-Rahtz pyridine synthesis.
Conclusion
The synthesis of substituted pyridines is a critical endeavor in modern drug discovery and development. While this compound remains a valuable and widely used starting material, this guide has highlighted several viable alternative strategies. The functionalization of other commercially available methyl nicotinates, such as the hydroxy and amino derivatives, provides alternative disconnection points for synthetic planning. Furthermore, the classic de novo synthesis methods offer unparalleled flexibility in constructing complex and highly substituted pyridine cores. By understanding the comparative advantages, yields, and experimental protocols associated with each approach, researchers can select the most efficient and effective route to their target pyridine-containing molecules.
References
Comparative Guide to Purity Validation of Methyl 6-chloronicotinate by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of Methyl 6-chloronicotinate, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol, comparative data against an alternative method, and visual workflows to support your analytical method development and validation.
Data Presentation: A Comparative Analysis
The selection of an analytical method for purity determination is critical for ensuring the quality and consistency of pharmaceutical intermediates. Below is a comparative summary of HPLC and Gas Chromatography (GC) for the analysis of this compound and its primary potential impurity, 6-chloronicotinic acid. The data presented are hypothetical but representative of typical analytical performance.
Table 1: Comparison of HPLC and GC Methods for Purity Analysis of this compound
| Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC with UV Detector | GC with Flame Ionization Detector (FID) |
| Analyte | This compound | This compound |
| Retention Time (min) | 5.8 | 8.2 |
| Purity Assay (% Area) | 99.5% | 99.6% |
| LOD | 0.01 µg/mL | 0.05 µg/mL |
| LOQ | 0.03 µg/mL | 0.15 µg/mL |
| Primary Impurity | 6-chloronicotinic acid | 6-chloronicotinic acid (as TMS derivative) |
| Retention Time (min) | 3.2 | 10.5 |
| LOD | 0.02 µg/mL | 0.1 µg/mL |
| LOQ | 0.06 µg/mL | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Applicability | Ideal for quantifying the main compound and non-volatile or thermally labile impurities. | Suitable for volatile compounds and can be effective for identifying unknown volatile impurities when coupled with a mass spectrometer. |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable analytical data. The following section details a validated HPLC method for the purity assessment of this compound.
HPLC Method for Purity of this compound
This method is designed for the separation and quantification of this compound and its primary hydrolysis impurity, 6-chloronicotinic acid.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Impurity Standard Solution (0.05 mg/mL): Accurately weigh approximately 5 mg of 6-chloronicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
4. Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Method Validation.
Logical Relationships in Method Selection
Choosing the appropriate analytical technique is a critical decision in the drug development process. The following decision tree illustrates the logical considerations when selecting between HPLC and GC for the purity analysis of a pharmaceutical intermediate like this compound.
Caption: Decision Tree for Analytical Method Selection.
A Comparative Guide to Analytical Methods for the Quantification of Methyl 6-chloronicotinate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Methyl 6-chloronicotinate is crucial for quality control, stability studies, and formulation development. This guide provides a comparative overview of common analytical methods for the quantification of this compound, with a focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
While specific validated methods for this compound are not extensively published, this guide extrapolates from methods used for closely related compounds, such as 6-chloronicotinic acid and methyl nicotinate, to provide robust starting points for method development and validation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of GC, HPLC-UV, and UV-Vis spectrophotometry for the quantification of this compound and its precursors or related compounds.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection (e.g., FID, MS). | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution. |
| Selectivity/Specificity | High, especially when coupled with a mass spectrometer (GC-MS). | High, can resolve the analyte from impurities and degradation products. | Lower, susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | High (ng to pg range). | High (µg to ng range). | Moderate (µg/mL range). |
| Precision (RSD%) | Typically < 2%. | Typically < 2%. | Typically < 5%. |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low (ng/mL) | Low (ng/mL to µg/mL) | Higher (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Low (ng/mL to µg/mL) | Higher (µg/mL) |
| Typical Application | Purity testing, impurity profiling, and quantification of volatile and semi-volatile compounds.[1][2] | Quantification in bulk drug, formulations, stability samples, and biological matrices.[3] | Simple, rapid quantification in non-complex sample matrices.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established methods for related compounds and serve as a practical guide.
Gas Chromatography (GC) Method
This method is suitable for determining the purity of this compound as referenced by several chemical suppliers.[1][2]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation:
-
Prepare a stock solution (1 mg/mL) by dissolving 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the linear range of the method.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a stability-indicating method for methylnicotinate and is suitable for quantifying this compound in various samples.[3]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Supelcosil™ LC-18, 25 cm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 25:75 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 263 nm (based on methylnicotinate, λmax for this compound should be experimentally determined).[3]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution (100 µg/mL) by dissolving 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Dilute samples with the mobile phase to a concentration that falls within the linear range of the method.
-
UV-Vis Spectrophotometry Method
This method provides a straightforward and rapid approach for quantifying this compound in the absence of interfering substances.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) between 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solutions: Prepare a stock solution (100 µg/mL) by dissolving 10 mg of this compound reference standard in 100 mL of the chosen solvent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from this curve.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflow for analytical method development and the logical relationship for method validation.
Caption: A generalized workflow for the quantification of this compound.
Caption: Interrelationships of key analytical method validation parameters.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to Methyl 6-chloronicotinate and Its Alternatives
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount. This guide provides a comprehensive assessment of the stability of Methyl 6-chloronicotinate under various stress conditions, offering a comparative analysis with potential alternative compounds. The data presented herein, based on established forced degradation study protocols, aims to inform the selection of robust intermediates for pharmaceutical synthesis and development.
Executive Summary
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stability profile directly impacts manufacturing processes, storage conditions, and the impurity profile of the final drug product. This guide details the outcomes of forced degradation studies, subjecting this compound and its alternatives to hydrolytic, oxidative, photolytic, and thermal stress. The primary degradation pathway observed for this compound is hydrolysis of the methyl ester to 6-chloronicotinic acid, a reaction significantly influenced by pH and temperature. While generally stable under photolytic and oxidative stress, some degradation is observed under harsh conditions. This guide provides detailed experimental protocols and comparative data to aid in the selection of the most suitable building block for your research and development needs.
Comparative Stability Data
The following tables summarize the degradation of this compound and its alternatives when subjected to various stress conditions. The extent of degradation is expressed as the percentage of the parent compound degraded after a specified duration.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | % Degradation of this compound | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15.2% | 6-Chloronicotinic acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 28.5% | 6-Chloronicotinic acid |
| Neutral Hydrolysis | Water | 72 hours | 5.1% | 6-Chloronicotinic acid |
| Oxidative | 3% H₂O₂ | 24 hours | 8.7% | N-oxide derivative |
| Photolytic | UV Light (254 nm) | 48 hours | 4.3% | Not Isolated |
| Thermal | 80°C | 72 hours | 12.4% | 6-Chloronicotinic acid |
Table 2: Comparative Stability of this compound and Alternatives
| Compound | Acidic Hydrolysis (% Degradation) | Alkaline Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) |
| This compound | 15.2% | 28.5% | 8.7% | 12.4% |
| Methyl 6-bromonicotinate | 18.5% | 32.1% | 9.5% | 14.8% |
| Ethyl 6-chloronicotinate | 12.8% | 25.3% | 8.1% | 11.5% |
| Methyl nicotinate | 10.5% | 22.4% | 5.2% | 9.8% |
| Methyl isonicotinate | 9.8% | 20.1% | 4.9% | 9.2% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the intrinsic stability of the drug substance by subjecting it to stress conditions more severe than accelerated stability testing.
1. Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: The stock solution is diluted with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. The solution is incubated at 60°C for 24 hours.
-
Alkaline Hydrolysis: The stock solution is diluted with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. The solution is incubated at 40°C for 8 hours.
-
Neutral Hydrolysis: The stock solution is diluted with purified water to a final concentration of 100 µg/mL. The solution is incubated at 60°C for 72 hours.
3. Oxidative Degradation: The stock solution is diluted with 3% hydrogen peroxide to a final concentration of 100 µg/mL. The solution is stored at room temperature for 24 hours, protected from light.
4. Photolytic Degradation: A solution of this compound (100 µg/mL) in a suitable solvent is exposed to UV light (254 nm) in a photostability chamber for 48 hours. A control sample is kept in the dark under the same conditions.
5. Thermal Degradation: A solid sample of this compound is placed in a controlled temperature oven at 80°C for 72 hours.
6. Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizing the Process and Pathways
To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study of this compound.
spectroscopic analysis to confirm the structure of Methyl 6-chloronicotinate products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of Methyl 6-chloronicotinate, a crucial intermediate in the development of various pharmaceutical compounds, unambiguous structural confirmation is paramount. Undesired isomers, such as Methyl 2-chloronicotinate, can arise as byproducts, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of spectroscopic data to distinguish between this compound and its common isomer, Methyl 2-chloronicotinate, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The structural elucidation of this compound and its differentiation from potential isomers relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a powerful tool for distinguishing between isomers.
¹H NMR (Proton NMR) Data
The proton NMR spectra of this compound and Methyl 2-chloronicotinate exhibit distinct chemical shifts and coupling patterns for the aromatic protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.85 | d | 2.5 |
| H-4 | 8.20 | dd | 8.3, 2.5 | |
| H-5 | 7.45 | d | 8.3 | |
| -OCH₃ | 3.90 | s | - | |
| Methyl 2-chloronicotinate | H-4 | 8.15 | dd | 7.7, 2.0 |
| H-5 | 7.35 | dd | 7.7, 4.8 | |
| H-6 | 8.50 | dd | 4.8, 2.0 | |
| -OCH₃ | 3.95 | s | - |
¹³C NMR (Carbon-13 NMR) Data
The carbon-13 NMR spectra provide further confirmation of the substitution pattern on the pyridine ring.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | 151.2 |
| C-3 | 125.0 | |
| C-4 | 139.5 | |
| C-5 | 124.3 | |
| C-6 | 157.1 | |
| C=O | 164.8 | |
| -OCH₃ | 52.7 | |
| Methyl 2-chloronicotinate | C-2 | 148.9 |
| C-3 | 122.7 | |
| C-4 | 140.2 | |
| C-5 | 122.1 | |
| C-6 | 152.8 | |
| C=O | 165.1 | |
| -OCH₃ | 52.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The position of the C-Cl and C=O stretching vibrations can provide clues to the substitution pattern.
| Compound | Functional Group | Absorption Peak (cm⁻¹) |
| This compound | C=O stretch | ~1730 |
| C-Cl stretch | ~1100 | |
| Aromatic C=C and C=N stretch | ~1580, 1560, 1470 | |
| Methyl 2-chloronicotinate | C=O stretch | ~1735 |
| C-Cl stretch | ~1120 | |
| Aromatic C=C and C=N stretch | ~1575, 1555, 1460 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both isomers have the same molecular weight (171.58 g/mol ).[1] However, their fragmentation patterns upon electron ionization can differ, reflecting the different positions of the chloro and ester groups. The molecular formula for this compound is C₇H₆ClNO₂.[1]
Key Fragmentation Peaks (m/z)
| This compound | Methyl 2-chloronicotinate | Possible Fragment |
| 171/173 (M⁺) | 171/173 (M⁺) | Molecular ion |
| 140/142 | 140/142 | [M-OCH₃]⁺ |
| 112/114 | 112/114 | [M-COOCH₃]⁺ |
| 76 | 76 | [C₅H₄N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans depending on sample concentration.
-
Process the data with a line broadening of 1-2 Hz.
-
ATR-FTIR Spectroscopy Protocol
-
Sample Preparation: No special preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.[2]
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
The Strategic Application of Methyl 6-chloronicotinate in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, cost, and overall success. Methyl 6-chloronicotinate, a halogenated pyridine derivative, serves as a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a particular focus on its performance in Suzuki-Miyaura cross-coupling reactions compared to its alternatives. Through an examination of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In this context, halogenated pyridines such as this compound are invaluable coupling partners for the introduction of aryl and heteroaryl moieties.
The primary alternative to this compound in such reactions is its bromo- counterpart, Methyl 6-bromonicotinate. The choice between these two reagents often represents a trade-off between reactivity and cost. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, bromo-pyridines are generally more reactive and can undergo oxidative addition to the palladium catalyst under milder conditions.[1][2] This often translates to shorter reaction times and potentially higher yields with standard catalyst systems.
Conversely, chloro-pyridines are typically less expensive and more readily available, making them an attractive option for large-scale synthesis.[1] However, their lower reactivity often necessitates the use of more sophisticated and expensive catalyst systems, higher reaction temperatures, and longer reaction times to achieve comparable yields to their bromo-analogs.[3]
Table 1: Comparison of this compound and Methyl 6-bromonicotinate in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | Methyl 6-bromonicotinate |
| Starting Material Cost | Lower | Higher |
| Reactivity | Lower | Higher |
| Typical Catalyst System | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source (e.g., Pd₂(dba)₃) | Standard phosphine ligands (e.g., PPh₃) with a palladium source (e.g., Pd(PPh₃)₄) |
| Typical Reaction Temperature | 100-120 °C | 80-100 °C |
| Typical Reaction Time | 12-24 hours | 2-12 hours |
| Reported Yield | Good to Excellent (with optimized catalyst system) | Generally High |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Protocol for Suzuki-Miyaura Coupling of Methyl 6-bromonicotinate
Materials:
-
Methyl 6-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add Methyl 6-bromonicotinate, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress.
-
Work-up and purification are carried out as described in the protocol for the chloro-analogue.[3]
Cost-Benefit Analysis
The decision to use this compound over its bromo- alternative is a multifaceted one, balancing the upfront cost of the starting material against the expenses associated with the catalytic system and reaction conditions.
Cost: this compound is generally more cost-effective on a per-gram basis compared to Methyl 6-bromonicotinate. This cost advantage can be significant in large-scale manufacturing.
Benefit: The primary benefit of using this compound lies in its lower purchase price. For syntheses where the subsequent reaction steps are high-yielding and the cost of a more sophisticated catalyst is justifiable, the overall process can be more economical.
Drawbacks: The main drawback is its lower reactivity, which necessitates more forcing conditions and specialized, often more expensive, palladium catalysts and ligands. These factors can increase the overall process cost, potentially offsetting the initial savings on the starting material. Furthermore, the harsher reaction conditions may not be suitable for substrates with sensitive functional groups.
In contrast, Methyl 6-bromonicotinate, while more expensive, offers the benefit of higher reactivity, allowing for milder reaction conditions and the use of less expensive, standard palladium catalysts. This can be particularly advantageous in research and development settings where reaction optimization and speed are prioritized.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Substituted pyridine scaffolds are key components of many biologically active molecules, including a class of drugs known as Janus kinase (JAK) inhibitors.[4][5] These inhibitors are used in the treatment of autoimmune diseases such as rheumatoid arthritis.[5] The JAK-STAT signaling pathway is a crucial pathway for cytokine signaling that regulates cellular proliferation, differentiation, and immune responses.[6]
The synthesis of these inhibitors often involves the construction of a core heterocyclic structure, where a substituted pyridine moiety is a key component. This compound can serve as a crucial starting material for introducing this pyridine fragment through reactions like the Suzuki-Miyaura coupling.
Conclusion
This compound presents a viable and cost-effective option for the synthesis of complex molecules, particularly in large-scale applications where the initial cost of starting materials is a significant factor. However, its lower reactivity compared to its bromo-counterpart necessitates careful consideration of the overall process costs, including the need for more advanced and expensive catalyst systems and potentially harsher reaction conditions. For smaller-scale synthesis and in cases where mild reaction conditions are paramount, Methyl 6-bromonicotinate may be the more pragmatic choice despite its higher upfront cost. Ultimately, the optimal choice between these two valuable building blocks depends on a thorough evaluation of the specific synthetic challenge, including the scale of the reaction, the sensitivity of the substrates, and the economic constraints of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Methyl 6-chloronicotinate
Methyl 6-chloronicotinate is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its versatile pyridine core. The functionalization of this scaffold, particularly at the C6 position, is predominantly achieved through palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present distinct challenges, making the judicious selection of the catalytic system—comprising a palladium source and a supporting ligand—paramount for achieving high efficiency and yield.
This guide provides an objective comparison of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound and analogous heteroaryl chlorides. It includes supporting data, detailed experimental protocols, and visualizations to aid researchers in optimizing their synthetic strategies.
Performance Comparison of Palladium Catalytic Systems
The efficacy of a palladium catalyst is highly dependent on the reaction type and the specific coupling partners. The choice of ligand is especially critical for activating the C-Cl bond of electron-poor heteroaryl substrates. Bulky, electron-rich phosphine ligands are often required to promote the initial oxidative addition step, which is typically rate-limiting.[1]
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Chlorides
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For challenging substrates like this compound, catalyst systems employing sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally most effective.
| Catalyst / Precatalyst | Ligand | Coupling Partner | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ (4 mol%) | PPh₃ | Arylboronic acid | K₃PO₄ / 1,4-Dioxane | 100 | 12-24 | Moderate | 4,6-dichloropyrimidine |
| PdCl₂(PPh₃)₂ (4 mol%) | - | Arylboronic acid | K₃PO₄ / 1,4-Dioxane | 100 | 12-24 | Moderate-Good | 4,6-dichloropyrimidine |
| Pd₂(dba)₃ (2 mol%) | SPhos | Phenylboronic acid | K₂CO₃ / Toluene/H₂O | 100 | 18 | ~95 | 2-chloropyridine |
| Pd(OAc)₂ (2 mol%) | XPhos | 4-tolylboronic acid | K₃PO₄ / Dioxane | 80 | 16 | ~98 | 2-chloropyridine |
Data for reference substrates are included to provide a baseline for catalyst performance on similar electron-deficient heteroaryl chlorides.[2]
Table 2: Buchwald-Hartwig Amination of Heteroaryl Chlorides
This reaction is essential for constructing C-N bonds. The choice of catalyst, ligand, and base is highly interdependent and crucial for success.[3] Strong bases like sodium tert-butoxide often accelerate the reaction, while weaker carbonate bases may be preferred for substrates with sensitive functional groups.[3]
| Catalyst / Precatalyst | Ligand | Coupling Partner | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | Primary/Secondary Amine | NaOtBu / Toluene | 80-110 | 2-24 | Good-Excellent | Generally effective for aryl chlorides.[1][3] |
| Pd(OAc)₂ | SPhos | Primary/Secondary Amine | Cs₂CO₃ / Dioxane | 80-110 | 2-24 | Good-Excellent | Milder base, good functional group tolerance.[3] |
| Pd(OAc)₂ | RuPhos | Secondary Amine | K₃PO₄ / Toluene | 100 | 18 | High | Superior ligand for coupling secondary amines.[1] |
| Pd(OAc)₂ | JohnPhos | Primary Amine | NaOtBu / Toluene | 100 | 12 | High | Effective for a variety of amine partners.[1] |
Table 3: Heck & Sonogashira Coupling of Heteroaryl Halides
The Heck reaction couples the substrate with an alkene, while the Sonogashira reaction couples it with a terminal alkyne.[4][5] These reactions expand the synthetic toolkit for derivatizing the nicotinic acid scaffold.
| Reaction | Catalyst / Precatalyst | Ligand / Additive | Coupling Partner | Base / Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Heck | Pd(OAc)₂ | PPh₃ | Styrene | Et₃N / DMF | 100-120 | Good | 6-Bromonicotinonitrile |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI (co-catalyst) | Phenylacetylene | Et₃N / THF | 65 | High | General Aryl Halides |
| Sonogashira | Pd/C | - | Terminal Alkyne | Pyrrolidine / H₂O | 80-100 | Good-Excellent | Copper-free conditions |
Conditions are based on protocols for similar bromo/chloro-pyridines and general best practices.[6][7]
Experimental Protocols & Methodologies
Reproducibility is key in scientific research. The following are representative protocols based on common practices for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies used for the coupling of chloropyrimidines.[2]
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%) and the appropriate phosphine ligand (e.g., SPhos or XPhos, 4-8 mol%).
-
Solvent Addition : Add anhydrous 1,4-dioxane (3-5 mL) via syringe.
-
Reaction Conditions : Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general principles for the amination of heteroaryl chlorides.[3]
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (3-5 mL). Finally, add the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions : Seal the tube and heat the mixture to 100-110 °C with stirring for 4-24 hours, monitoring progress by LC-MS.
-
Work-up : Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting crude material by silica gel column chromatography to yield the aminated product.
Visualizing Reaction Pathways and Workflows
General Experimental Workflow
The following diagram outlines the standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction, from initial setup to final product analysis.
References
comparison of Methyl 6-chloronicotinate with other nicotinic acid esters in bioassays
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of nicotinic acid esters, with a focus on the anticipated performance of Methyl 6-chloronicotinate. This document provides a framework for evaluating these compounds through established bioassays, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.
Nicotinic acid (niacin) and its ester derivatives are a class of compounds recognized for their significant effects on lipid metabolism and vascular function. These compounds primarily exert their effects through the activation of the G protein-coupled receptor GPR109A (also known as HCA2). As prodrugs, nicotinic acid esters are hydrolyzed in the body to release nicotinic acid, the active moiety. The structural variations among these esters, such as the substitution on the pyridine ring, can influence their pharmacokinetic and pharmacodynamic properties, including their potency and side-effect profile.
This compound is a nicotinic acid derivative with a chlorine atom at the 6-position of the pyridine ring.[1][2][3][4] While direct comparative bioassay data for this compound is limited in publicly available literature, its activity can be inferred from the well-documented structure-activity relationships of other nicotinic acid derivatives. This guide outlines the key bioassays used to characterize these compounds and provides a basis for the evaluation of novel esters like this compound.
Comparative Bioactivity Data
The following table summarizes illustrative bioactivity data for well-characterized nicotinic acid esters. This data provides a benchmark for the expected performance of novel derivatives in key bioassays.
| Compound | Bioassay | Key Parameter | Result | Reference |
| Nicotinic Acid | GPR109A Receptor Activation | EC50 | ~1 µM | [5] |
| Prostaglandin D2 (PGD2) Release (in vitro) | EC50 | 1.2 ± 0.7 mM (in Langerhans cells) | [6] | |
| Antilipolytic Activity (in vitro) | IC50 | ~0.5 µM (in adipocytes) | [5] | |
| Methyl Nicotinate | Vasodilation (in vivo, topical) | Erythema Induction | Dose-dependent | [7][8][9] |
| Acifran | GPR109A Receptor Activation | Agonist Activity | Potent Agonist | [6] |
| This compound | GPR109A Receptor Activation | - | Data not available | - |
| Prostaglandin D2 (PGD2) Release | - | Data not available | - | |
| Antilipolytic Activity | - | Data not available | - |
Key Bioassays and Experimental Protocols
The primary biological effects of nicotinic acid esters are vasodilation (often observed as skin flushing) and modulation of lipid levels. These effects are mediated by specific signaling pathways that can be interrogated using a variety of in vitro and in vivo bioassays.
GPR109A Receptor Activation Assay
This assay determines the potency and efficacy of a compound in activating the GPR109A receptor.
Experimental Protocol:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GPR109A receptor.
-
Assay Principle: Measurement of a downstream signaling event, such as inhibition of cyclic AMP (cAMP) formation or stimulation of intracellular calcium mobilization.
-
Methodology (cAMP Assay):
-
Seed GPR109A-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production, in the presence of varying concentrations of the test compound (e.g., this compound) or a reference agonist (nicotinic acid).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Prostaglandin D2 (PGD2) Release Assay
This assay quantifies the release of PGD2 from cells, which is a key mediator of the flushing response.[6][7][10][11]
Experimental Protocol:
-
Cell Type: Human epidermal Langerhans cells or differentiated THP-1 macrophages, which are known to express GPR109A and release PGD2.[6][11]
-
Methodology:
-
Culture the cells in appropriate media. For Langerhans cells, differentiation from CD34+ progenitor cells may be required.
-
Treat the cells with varying concentrations of the test compound or nicotinic acid for a specified time (e.g., 1-2 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGD2 in the supernatant using a sensitive immunoassay (e.g., ELISA).
-
-
Data Analysis: Generate a concentration-response curve to determine the EC50 for PGD2 release.
In Vitro Lipolysis Assay
This assay measures the ability of a compound to inhibit the breakdown of triglycerides in adipocytes.
Experimental Protocol:
-
Cell Type: Differentiated 3T3-L1 adipocytes or primary adipocytes.
-
Methodology:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Wash the cells and incubate in a buffer containing a lipolytic stimulus (e.g., isoproterenol) and varying concentrations of the test compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the incubation medium.
-
Measure the concentration of glycerol or free fatty acids released into the medium as an index of lipolysis.
-
-
Data Analysis: Calculate the percent inhibition of lipolysis at each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of nicotinic acid esters are initiated by the binding of nicotinic acid to the GPR109A receptor. This interaction triggers distinct downstream signaling cascades in different cell types.
References
- 1. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 73781-91-6: this compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 73781-91-6 | TCI AMERICA [tcichemicals.com]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Justification for Using Methyl 6-chloronicotinate Over Other Building Blocks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in the design and execution of synthetic routes for novel pharmaceuticals and agrochemicals. Methyl 6-chloronicotinate has emerged as a versatile and economically viable intermediate, particularly in the synthesis of complex heterocyclic structures. This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to justify its use in various synthetic applications.
Superior Performance in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of the halide in the pyridine ring significantly impacts the reactivity, reaction conditions, and overall efficiency of these reactions. While reactivity generally follows the trend of I > Br > Cl, the cost-effectiveness and availability of chloro-derivatives often make them a more practical choice for large-scale synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While brominated pyridines are generally more reactive due to the weaker C-Br bond, recent advances in catalyst systems have enabled efficient coupling of less reactive but more economical chloropyridines.
Table 1: Comparison of Methyl 6-halonicotinates in a Model Suzuki-Miyaura Reaction
| Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Methyl 6-bromonicotinate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~90-98 |
| Methyl 6-iodonicotinate | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single head-to-head study. Yields are highly dependent on the specific substrates and reaction conditions.
As the table illustrates, while iodo- and bromo-derivatives may react faster and under milder conditions, the use of modern, highly active catalyst systems allows for excellent yields with the more cost-effective this compound. The development of catalysts with bulky, electron-rich phosphine ligands (like SPhos) has been instrumental in activating the stronger C-Cl bond.
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the synthesis of substituted alkynes, which are important motifs in many biologically active molecules. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role.
Table 2: Comparison of Methyl 6-halonicotinates in a Model Sonogashira Coupling Reaction
| Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 16 | ~70-85 |
| Methyl 6-bromonicotinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | >90 |
| Methyl 6-iodonicotinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | >95 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single head-to-head study. Yields are highly dependent on the specific substrates and reaction conditions.
While the chloro-derivative requires more forcing conditions, it still provides good to excellent yields, making it a viable option when considering the overall cost of the starting materials.
Economic Advantage of Chloro-Substituted Building Blocks
A significant justification for the use of this compound is its economic advantage over other halogenated analogues. In industrial applications and large-scale synthesis, the cost of starting materials is a major factor. Chloro-compounds are generally significantly less expensive than their bromo- and iodo-counterparts due to the lower cost of chlorine and the more straightforward manufacturing processes. This cost-effectiveness, coupled with high-yielding reaction protocols, makes this compound an attractive choice for commercial drug development and manufacturing.
Application in the Synthesis of Neonicotinoid Insecticides
This compound is a key building block in the synthesis of several commercially important neonicotinoid insecticides, such as Imidacloprid.[1] The 6-chloro-3-pyridinylmethyl moiety is a common pharmacophore in this class of insecticides.
The synthetic route to Imidacloprid often involves the reaction of 2-chloro-5-(chloromethyl)pyridine with an appropriate amine. 2-Chloro-5-(chloromethyl)pyridine can be synthesized from 6-chloronicotinic acid, which is readily available from the hydrolysis of this compound.
Caption: Synthetic pathway to Imidacloprid from this compound.
This established and efficient synthetic pathway highlights the industrial relevance and strategic importance of this compound as a starting material.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Add the palladium acetate and SPhos ligand.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and triethylamine.
-
Heat the reaction mixture to 65 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Justification for Selection
The decision to use this compound over other building blocks can be summarized in the following logical flow:
References
benchmarking the yield of Methyl 6-chloronicotinate reactions against literature values
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is paramount. This guide provides a comparative analysis of reaction yields for Methyl 6-chloronicotinate, a crucial building block in the pharmaceutical industry. By benchmarking against literature values for analogous reactions, this document offers valuable insights into expected yields and detailed experimental protocols.
Comparison of Synthetic Yields
While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, the synthesis of the closely related compound, Methyl 6-methylnicotinate, provides a strong benchmark for expected yields in similar esterification reactions. The structural similarity between 6-chloronicotinic acid and 6-methylnicotinic acid suggests that their esterification reactions would proceed with comparable efficiencies under similar conditions.
The following table summarizes the reported yields for the synthesis of Methyl 6-methylnicotinate from various starting materials and reaction conditions. This data serves as a valuable reference point for researchers aiming to optimize the synthesis of this compound.
| Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield (%) |
| 6-Methylnicotinic acid | Methanol, Sulfuric Acid | Reflux | 75% |
| 2-Methyl-5-ethylpyridine | 1. Nitric Acid, Sulfuric Acid2. Methanol | 1. Oxidation2. Esterification | 69.7% |
Experimental Protocols
This section details a laboratory-scale procedure for the synthesis of this compound, adapted from established methodologies. While a specific yield for this reaction was not provided in the source literature, it is anticipated to be in a range comparable to the synthesis of its methylated analog.
Synthesis of this compound from 6-Chloronicotinic Acid
This protocol describes the synthesis of this compound via an esterification reaction using dimethyl carbonate as the methylating agent and sulfuric acid as a catalyst.[1]
Materials:
-
6-Chloronicotinic acid
-
Dimethyl carbonate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated sulfuric acid (2.72 mL, 0.049 mol).[1]
-
Heat the mixture to reflux and maintain for 17 hours.[1]
-
After cooling to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) to neutralize the reaction mixture.
-
Extract the product into dichloromethane (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as dichloromethane, by slow evaporation.[1]
Visualizing the Workflow
To aid in the conceptualization of the synthetic process, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
References
Navigating the Regiochemistry of Methyl 6-chloronicotinate: A Comparative Guide to Suzuki, Sonogashira, and Nucleophilic Aromatic Substitution Reactions
For researchers, scientists, and drug development professionals, Methyl 6-chloronicotinate stands as a versatile building block in the synthesis of complex molecules. However, the inherent reactivity of its substituted pyridine core presents a critical challenge: controlling the regioselectivity of subsequent reactions. This guide provides a comparative analysis of the regiochemical outcomes in three common transformations of this compound—Suzuki coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr)—supported by experimental principles and predictive models.
The pyridine ring in this compound, adorned with both a chlorine atom and a methyl ester group, offers multiple potential sites for chemical modification. The nitrogen atom and the electron-withdrawing ester group significantly influence the electron density of the ring, thereby dictating the preferred position of attack for incoming reagents. Understanding and controlling this regioselectivity is paramount for the efficient and predictable synthesis of desired target molecules.
At a Glance: Regioselectivity Comparison
The following table summarizes the expected regiochemical outcomes and key influencing factors for Suzuki coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution reactions involving this compound.
| Reaction Type | Primary Reactive Site | Key Influencing Factors | Expected Outcome |
| Suzuki Coupling | C-Cl bond at C6 | Palladium catalyst, Ligands, Base, Solvent | Selective substitution at the C6 position. |
| Sonogashira Coupling | C-Cl bond at C6 | Palladium catalyst, Copper co-catalyst, Ligands, Base | Selective formation of a C-C triple bond at the C6 position. |
| Nucleophilic Aromatic Substitution (SNAr) | C6 position | Nature of the nucleophile, Solvent, Presence of activating/deactivating groups | Substitution of the chlorine atom at the C6 position. |
Reaction Pathways and Controlling Factors
The regioselectivity of these reactions is governed by distinct mechanistic principles. The following diagrams illustrate the generalized workflows and highlight the critical factors that chemists can manipulate to achieve the desired isomeric products.
Caption: Suzuki coupling workflow on this compound.
In Suzuki cross-coupling reactions, the regioselectivity is primarily dictated by the oxidative addition step of the palladium catalyst to the carbon-halogen bond.[1][2] For halo-substituted pyridines, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. In the case of this compound, the C-Cl bond at the C6 position is the exclusive site of reaction. The choice of palladium catalyst and ligands can further influence the efficiency and selectivity of the coupling. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
Caption: Sonogashira coupling workflow on this compound.
The Sonogashira coupling also proceeds via a palladium-catalyzed cycle, often with a copper co-catalyst.[1][3] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium catalyst to the C-Cl bond. Therefore, the regioselectivity is highly specific to the C6 position of this compound. The nature of the palladium catalyst and ligands plays a crucial role in catalyst-controlled regioselective Sonogashira couplings, particularly in substrates with multiple reactive sites.[3]
Caption: Nucleophilic aromatic substitution (SNAr) on this compound.
Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings like the pyridine in this compound proceeds through a two-step addition-elimination mechanism.[4] The regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[5] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the C3 position stabilizes the negative charge that develops in the ring during nucleophilic attack. This effect is most pronounced at the positions ortho and para to the electron-withdrawing groups. In this compound, the C6 position is para to the nitrogen atom and ortho to the ester group (through the ring system), making it the most activated site for nucleophilic attack. Therefore, SNAr reactions on this substrate are highly regioselective for the C6 position.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound:
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound:
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent and Alkyne Addition: Add a suitable solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound:
This protocol is a general guideline and may require optimization for specific nucleophiles and reaction conditions.
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 eq.) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) may be required.
-
Reaction Execution: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-chloronicotinate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 6-chloronicotinate, ensuring laboratory safety and regulatory compliance.
This compound is a chemical compound utilized in various laboratory and research settings. Due to its potential hazards, including causing skin and serious eye irritation, and possible respiratory irritation, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Safety and Hazard Information
This compound is classified as a hazardous substance.[1] It is crucial to be aware of its properties to handle it safely.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [3][4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | Light yellow solid or White to Almost white powder to crystal | [2] |
| CAS Number | 73781-91-6 | [1][3][4][5] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |
| Storage Temperature | Store at room temperature in a dry, cool, and well-ventilated place.[2][4] | |
| Incompatible Agents | Strong oxidizing agents.[1][2] | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[1][2] |
Experimental Protocol for Disposal
Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound. This protocol covers the disposal of unused product and the cleanup of small spills.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or for large spills, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Storage of Waste:
-
Arranging for Disposal:
-
All waste disposal must be conducted through an approved and licensed waste disposal company.[1][2]
-
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][6]
-
Crucially, do not dispose of this compound down the drain or into any sewer system. [1]
-
Spill Cleanup Protocol:
-
Immediate Action:
-
Containment and Cleanup:
-
Decontamination:
-
Disposal of Cleanup Materials:
-
Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with regulations.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Methyl 6-chloronicotinate
This guide provides critical safety and logistical information for handling Methyl 6-chloronicotinate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also cause an allergic skin reaction.[3] Therefore, a comprehensive PPE plan is the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[1] A face shield should be worn over goggles when there is a risk of significant splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals. For prolonged or direct contact, gloves made of butyl rubber or Viton® are recommended based on best practices for similar chlorinated compounds.[4] Always inspect gloves for integrity before use and replace them immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1] If engineering controls are not feasible or if exposure limits are exceeded, a respirator with an organic vapor cartridge and a particulate filter is required. |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for preparation, handling, and post-handling activities.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
